Imidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBWLWUIISIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355728 | |
| Record name | imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-97-8 | |
| Record name | imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[2,1-b][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system comprising an imidazole (B134444) and a thiazole (B1198619) ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional arrangement and versatile synthetic accessibility have propelled the development of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the this compound scaffold have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are diverse, ranging from the disruption of the cellular cytoskeleton to the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Quantitative Anticancer Activity Data
The antiproliferative activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound-benzimidazole conjugates | A549 (Lung) | 1.08 | [1] |
| This compound linked triazole conjugates | A549 (Lung) | 0.78 - 0.92 | [2] |
| Chalcone-based imidazothiazole derivatives | MCF-7 (Breast), A-549 (Lung), HT-29 (Colorectal) | Low µM range | [3] |
| Imidazo[2,1-b]thiazoles bearing pyrazole (B372694) moieties | CNS SNB-75, Renal UO-31 | Potent activity at 10 µM | [4] |
| Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones | Prostate (PC-3) | < -8.00 (log10GI50) | |
| Imidazo[2,1-b][5][6][7]thiadiazole derivatives | MCF-7 (Breast) | 35.81 | [8] |
| Benzo[d]this compound-chalcone conjugates | MDA MB-231 (Breast) | 1.2 - 1.3 | |
| This compound derivatives | Melanoma (A375P and others) | Sub-micromolar | [9] |
Mechanisms of Anticancer Action
1.2.1. Tubulin Polymerization Inhibition and G2/M Cell Cycle Arrest:
A significant number of this compound derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds inhibit the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle and subsequent arrest of the cell cycle in the G2/M phase.[1][2] This ultimately triggers programmed cell death, or apoptosis.
Caption: this compound induced G2/M cell cycle arrest.
1.2.2. Induction of Apoptosis:
Beyond cell cycle arrest, this compound derivatives can directly induce apoptosis through the modulation of the Bcl-2 family of proteins. These compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptotic cell death.
Caption: Apoptosis induction by this compound derivatives.
Antimicrobial and Antitubercular Activity
The this compound scaffold is a cornerstone in the development of novel antimicrobial and antitubercular agents, offering potential solutions to the growing challenge of drug resistance.
Quantitative Antimicrobial and Antitubercular Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzo[d]this compound-7-sulfonamide derivatives | Mycobacterium tuberculosis (H37Rv) | 1.6 - 12.5 | [10] |
| This compound & Benzo[d]this compound carboxamides | Mycobacterium tuberculosis | 3.53 (and IC50 of 0.53 µM for MTB PS) | [11] |
| Imidazo-[2,1,b][5][6][7]-thiadiazoles | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 1.56 - 25 | |
| Imidazole-fused imidazo[2,1-b][5][6][7]thiadiazole analogues | Candida albicans | 0.16 (MIC50) | [9] |
| 6-Phenylthis compound derivatives | Trichophyton rubrum, Microsporum audounii | 3 - 6 | [12] |
| Thiazole and Imidazole derivatives | Staphylococcus aureus (MDR) | 32 - 64 | [13] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have shown promise as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity Data
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6-(4-(methylsulfonyl)phenyl)this compound derivatives | COX-2 | 0.08 - 0.16 | High (e.g., 313.7 for compound 6a) | [14] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | 1.539 - 22.044 | - | [15] |
| 2,6-diaryl-imidazo[2,1-b][5][6][7]thiadiazole derivatives | In vivo anti-inflammatory activity | Better than diclofenac (B195802) (for compound 5c) | Higher inhibition of COX-2 than diclofenac | [16] |
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
This compound derivatives bearing a methylsulfonylphenyl pharmacophore have been identified as potent and selective inhibitors of COX-2.[14] By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid
A common synthetic route to access functionalized imidazo[2,1-b]thiazoles involves the reaction of an aminothiazole derivative with a substituted α-bromoacetophenone.[17]
Procedure:
-
Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (1 equivalent) in acetone.
-
Add the appropriately substituted 2-bromoacetophenone (B140003) (1 equivalent).
-
Reflux the mixture for 8 hours.
-
Concentrate the reaction mixture and basify with 15% ammonium (B1175870) hydroxide (B78521) to a pH of 8-9.
-
Extract the product with dichloromethane, wash, and concentrate the organic layer.
-
Dissolve the crude product in a mixture of ethanol, water, and sodium hydroxide and reflux for 30 minutes.
-
Acidify the solution to pH 3-4 with 2M HCl to precipitate the final product, 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, which can be collected by filtration, washed, and dried.[17]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[18][19]
Procedure:
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[19]
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[5][6][7][20]
Procedure:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES), GTP, and a fluorescent reporter (e.g., DAPI) that binds to polymerized microtubules.
-
Add the this compound test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin-containing reaction mixture to the wells.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm for DAPI) at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value.[5][20]
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against the COX-2 enzyme.[21][22][23]
Procedure:
-
Prepare a reaction mixture containing COX-2 enzyme, a reaction buffer, heme, and a COX probe that becomes fluorescent upon reaction with the product of the COX-2 enzyme.
-
Add the this compound test compounds at various concentrations to the wells of a 96-well plate.
-
Add the COX-2 enzyme to the wells containing the test compounds and incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Measure the fluorescence intensity kinetically using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Calculate the rate of the enzymatic reaction and determine the percentage of inhibition by the test compounds to calculate the IC50 value.[22]
Experimental and logical Workflows
The discovery and development of novel this compound-based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro anticancer evaluation and in silico studies of novel this compound derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]this compound-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 6-Phenylthis compound Derivatives: Synthesis and Antifungal Activity | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazo[2,1-b]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[2,1-b]thiazole core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its journey from initial synthesis to its establishment as a versatile pharmacophore is a testament to the evolution of synthetic chemistry and the relentless pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and early development of this compound compounds, detailing key synthetic milestones, early biological findings, and the experimental protocols that paved the way for future innovations.
Early Synthesis and Discovery: Unveiling the Core
The genesis of the this compound ring system can be traced back to the mid-20th century. While the related imidazo[2,1-b][1][2][3]thiadiazole heterocycle was discovered in the 1950s, the pivotal moment for the this compound core arrived in 1966 at Janssen Pharmaceutica in Belgium.[4] A team of scientists, including the renowned Dr. Paul Janssen, synthesized a racemic mixture of (±)-2,3,5,6-tetrahydro-6-phenylthis compound, which they named Tetramisole .[4] This compound was identified as a potent and broad-spectrum anthelmintic agent, marking the first significant biological application of this heterocyclic system.
The synthesis of Tetramisole and its derivatives often employs the principles of the Hantzsch thiazole (B1198619) synthesis , a classic method for constructing the thiazole ring. This typically involves the reaction of an α-haloketone with a thioamide. In the context of Imidazo[2,1-b]thiazoles, the synthesis generally proceeds through the reaction of a 2-aminothiazoline or a substituted 2-aminothiazole (B372263) with an α-haloketone, followed by cyclization.
A significant breakthrough in understanding the structure-activity relationship of Tetramisole came with the resolution of its enantiomers. It was discovered that the anthelmintic activity resided almost exclusively in the levorotatory isomer, which was named Levamisole (B84282) . The dextrorotatory isomer, Dexamisole, was found to be significantly less active. This discovery highlighted the stereospecificity of the biological target and led to the development of Levamisole as a more potent and safer therapeutic agent.
Evolution of Synthetic Methodologies
Following the initial discoveries, synthetic chemists began to explore more efficient and versatile methods for the preparation of the this compound scaffold and its derivatives. Early methods often involved multi-step procedures with harsh reaction conditions. However, the quest for improved yields, milder conditions, and greater structural diversity has led to the development of several innovative synthetic strategies, including:
-
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various this compound derivatives.
-
One-Pot Syntheses: These procedures streamline the synthetic process by combining multiple reaction steps into a single operation, reducing the need for isolation and purification of intermediates.
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, have been employed to generate diverse libraries of this compound derivatives in a highly efficient manner.
The logical progression of the synthesis of the this compound core, starting from fundamental building blocks, is depicted in the following workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. US4314066A - Synthesis of tetramisole, levamisole and their derivatives - Google Patents [patents.google.com]
- 4. Synthesis and anthelmintic activity of carbamates derived from imidazo[2,1-b][1,3,4]thiadiazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitubercular, and anticancer properties.[1][3][4][5][6] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structures of novel this compound derivatives, complete with experimental protocols and tabulated spectral data.
Spectroscopic Characterization Workflow
The structural confirmation of newly synthesized this compound derivatives is a multi-step process that relies on the synergistic use of several spectroscopic techniques. The general workflow, from synthesis to characterization, is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the successful synthesis and for determining the substitution patterns.
¹H NMR Spectroscopy
The proton NMR spectra of Imidazo[2,1-b]thiazoles exhibit characteristic signals for the protons on the fused ring system. The chemical shifts are influenced by the electronic environment and the nature of the substituents.
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |
| 2-Phenylbenzo[d]this compound | H (unspecified) | 7.87 (s, 1H), 7.79 (d, 2H), 7.60 (d, 1H), 7.50 (d, 1H), 7.37-7.32 (m, 3H), 7.24-7.18 (m, 2H) | J = 7.52, J = 7.96, J = 8.0 | CDCl₃ | [7] |
| Ethyl benzo[d]this compound-2-carboxylate | H (unspecified) | 9.03 (s, 1H), 8.16 (d, 1H), 8.04 (d, 1H), 7.57 (t, 1H), 7.48 (t, 1H), 4.30 (q, 2H), 1.32 (t, 3H) | J = 8.0, J = 7.7, J = 7.2 | DMSO-d₆ | [7] |
| 6-(4-(methylsulfonyl)phenyl)this compound | H₂, H₃, H₅ | 6.94 (d, 1H), 7.51 (d, 1H), 7.89-8.01 (m, 5H) | J = 6.9 | CDCl₃ | [3] |
| Derivative with Chromone Moiety | H (unspecified) | 8.45 (s, 1H), 8.27 (dd, 1H), 7.71–7.67 (m, 1H), 7.49 (d, 1H), 7.45–7.41 (m, 1H), 7.27–7.25 (m, 1H), 7.13–7.10 (m, 2H), 7.09–7.06 (m, 3H), 6.71 (d, 1H), 5.69 (s, 1H), 4.06 (s, 1H) | J = 8.0, 1.4; J = 8.0; J = 4.5 | CDCl₃ | [1] |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the this compound core are characteristic and aid in structural confirmation.
| Compound/Derivative | Chemical Shift (δ, ppm) | Solvent | Reference |
| 2-Phenylbenzo[d]this compound | 148.1, 147.7, 133.8, 132.1, 130.3, 128.7, 127.5, 126.2, 125.2, 124.9, 124.4, 112.6, 106.9 | CDCl₃ | [7] |
| Ethyl benzo[d]this compound-2-carboxylate | 162.3, 148.0, 137.8, 131.8, 130.3, 127.3, 126.7, 125.5, 119.6, 114.8, 60.7, 14.8 | DMSO-d₆ | [7] |
| Derivative with Chromone Moiety | 176.3, 156.0, 155.1, 139.5, 133.6, 132.2, 128.5, 128.4, 127.2, 126.4, 125.3, 124.2, 118.2, 117.3, 111.8, 53.6 | CDCl₃ | [1] |
| 7-Ethoxy-2-(p-tolyl)benzo[d]this compound | 156.5, 147.3, 137.2, 131.4, 131.1, 129.4, 127.0, 126.3, 125.0, 114.0, 113.0, 109.4, 106.4, 64.3, 21.3, 14.8 | CDCl₃ | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound derivatives, it is particularly useful for confirming the presence of substituents, such as carbonyl (C=O), sulfonyl (SO₂), and N-H groups.
| Compound/Derivative | Functional Group | Wavenumber (ν, cm⁻¹) | Reference |
| 6-(4-(methylsulfonyl)phenyl)this compound | SO₂ | 1149, 1298 | [3] |
| Derivative with Chromone and N-H group | N-H, C=O | 3282, 1631 | [1] |
| Ethyl benzo[d]this compound-2-carboxylate | C=O | 1703 | [7] |
| 2-(4-(Trifluoromethyl)phenyl)benzo[d]this compound | C=C, C-F | 1616, 1321, 1101, 1068 | [7] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the molecular formula.
| Compound/Derivative | Ionization | Calculated m/z | Found m/z | Reference |
| Derivative with Chromone Moiety | ESI | [C₂₁H₁₆N₃O₂S]⁺ 374.0957 | 374.0963 | [1] |
| 7-Ethoxy-2-(p-tolyl)benzo[d]this compound | ESI | [C₁₈H₁₆N₂OSH + H]⁺ 309.1062 | 309.1064 | [7] |
| 7-Nitro-2-(4-(trifluoromethyl)phenyl)benzo[d]this compound | ESI | [C₁₆H₈F₃N₃O₂SH + H]⁺ 364.0368 | 364.0369 | [7] |
| 6-(4-(methylsulfonyl)phenyl)this compound derivative with Mannich base | ESI | [M+1]⁺ 362.00 | 362.00 | [3] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. Below are generalized protocols based on common practices found in the literature for the analysis of this compound derivatives.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[7]
-
Data Acquisition : Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data using appropriate software (e.g., MestreNova). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm).[1]
IR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used, where a small amount of the neat compound is placed directly on the ATR crystal.[1] Alternatively, the KBr pellet method can be used.
-
Instrumentation : Record the IR spectra using a Fourier Transform Infrared (FT-IR) spectrometer.[1][3]
-
Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The wavelengths are reported in reciprocal centimeters (cm⁻¹).[1]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap detector.[1]
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis : Determine the exact mass of the molecular ion peak. Use this value to calculate the elemental composition and confirm the molecular formula of the synthesized compound.[1]
This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. New this compound-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the physicochemical properties of substituted imidazo[2,1-b]thiazoles is paramount for optimizing their therapeutic potential, as these properties govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this important class of molecules, complete with experimental protocols and visual representations of relevant biological pathways.
Core Physicochemical Properties: A Quantitative Overview
Melting Point
The melting point of a compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For substituted imidazo[2,1-b]thiazoles, melting points can vary significantly depending on the nature and position of the substituents.
| Compound ID | Substituents | Melting Point (°C) |
| 1 | 6-(4-(methylsulfonyl)phenyl) | 145.5-147[1] |
| 2a | 5-(N,N-dimethylaminomethyl)-6-(4-(methylsulfonyl)phenyl) | 142.6-144[1] |
| 2b | 5-(N,N-diethylaminomethyl)-6-(4-(methylsulfonyl)phenyl) | 132-135[1] |
| 2c | 5-(pyrrolidin-1-ylmethyl)-6-(4-(methylsulfonyl)phenyl) | 144-146[1] |
| 2d | 5-(piperidin-1-ylmethyl)-6-(4-(methylsulfonyl)phenyl) | Not Reported |
| 2e | 5-(morpholinomethyl)-6-(4-(methylsulfonyl)phenyl) | 203-206[1] |
| 2f | 5-((4-methylpiperazin-1-yl)methyl)-6-(4-(methylsulfonyl)phenyl) | Not Reported |
| 2g | 5-((4-hydroxypiperidin-1-yl)methyl)-6-(4-(methylsulfonyl)phenyl) | 168.8-170 |
| 3a | 6-(4-bromophenyl)-3-acetohydrazide-N'-(cyclopentylidene) | 227-229[2] |
| 3b | 6-(4-bromophenyl)-3-acetohydrazide-N'-(cyclohexylidene) | 245-248[2] |
| 3c | 6-(4-bromophenyl)-3-acetohydrazide-N'-(4-hydroxyphenylcyclohexylidene) | 160-162[2] |
Lipophilicity (log P)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water, is a critical determinant of a drug's ability to cross biological membranes. While extensive experimental log P data for imidazo[2,1-b]thiazoles is limited in the literature, computational methods are often employed for its estimation. For the closely related imidazo[2,1-b][3][4][5]thiadiazole series, calculated log P (CLogP) values have been shown to correlate with their biological activity.[6]
| Compound Type | Method | log P Range | Reference |
| Imidazo[2,1-b][3][4][5]thiadiazoles | Calculated (CLogP) | 2.01 - 4.77 | [6] |
It is important to note that calculated log P values are estimations and experimental determination is recommended for lead compounds.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability. The solubility of imidazo[2,1-b]thiazoles is influenced by factors such as crystallinity, lipophilicity, and the presence of ionizable groups. Quantitative solubility data for a systematic series of these compounds is not widely published.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The this compound core contains nitrogen atoms that can be protonated, and their basicity is influenced by the electronic effects of the substituents. For the related imidazo[2,1-b][3][4][5]thiadiazole system, the imidazole (B134444) ring is the electron-rich center, and the N-7 atom is the most basic.[6] The pKa values for a series of these compounds were found to be in the range of 2.64 to 2.70.[6]
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of Substituted Imidazo[2,1-b]thiazoles
A general and widely used method for the synthesis of 6-substituted-imidazo[2,1-b]thiazoles involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone.[1]
Procedure:
-
To a solution of the appropriate α-haloketone in a suitable solvent (e.g., ethanol), add 2-aminothiazole.
-
The reaction mixture is then refluxed for a specified period (e.g., 24 hours).[1]
-
After cooling, the precipitate is filtered, washed, and can be further purified by recrystallization.[1]
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The sample is mixed with dry KBr and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source. This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activity and Signaling Pathways
Many substituted imidazo[2,1-b]thiazoles exhibit potent biological activities, primarily as anti-inflammatory and anticancer agents.
Inhibition of Cyclooxygenase-2 (COX-2)
A significant number of this compound derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in the inflammatory response.[1][7]
Microtubule-Targeting Agents
Certain this compound conjugates have been identified as potent microtubule-destabilizing agents, making them promising candidates for cancer therapy.[3][4][8] These compounds interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Conclusion
This technical guide has summarized the key physicochemical properties of substituted imidazo[2,1-b]thiazoles, provided standardized experimental protocols for their determination, and visualized their interactions with important biological pathways. A thorough understanding and systematic evaluation of these properties are essential for the successful development of this compound-based therapeutic agents. Further research focusing on the comprehensive physicochemical characterization of diverse libraries of these compounds will undoubtedly accelerate the discovery of new and improved drug candidates.
References
- 1. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel this compound derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of this compound-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of this compound linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scarcity of Imidazo[2,1-b]thiazole Analogs in Nature: A Pivot to Thiazole-Containing Marine Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with a vast number of synthetic analogs demonstrating a wide array of potent biological activities. However, an extensive search of the scientific literature reveals a notable scarcity of this specific heterocyclic system in naturally occurring compounds. While the individual imidazole (B134444) and thiazole (B1198619) rings are found in numerous natural products, their fused this compound configuration appears to be a rare occurrence in the biosynthetic pathways of terrestrial and marine organisms.
This technical guide addresses this apparent void by pivoting to a class of structurally related and biologically significant natural products: thiazole-containing marine peptides . These compounds, isolated from various marine organisms such as tunicates, cyanobacteria, and mollusks, feature the thiazole ring as a key structural motif and exhibit a range of potent cytotoxic, antimicrobial, and enzyme-inhibiting activities. This guide will provide an in-depth overview of selected examples, focusing on their isolation, structure, biological activity, and the experimental methodologies employed in their study, in line with the core requirements for an audience of research and drug development professionals.
Thiazole-Containing Marine Peptides: A Source of Potent Bioactivity
Marine environments are a rich source of complex and unique natural products, many of which have inspired the development of new therapeutic agents. Thiazole-containing peptides represent a prominent class of these marine-derived compounds. The thiazole moiety is typically formed biosynthetically from cysteine residues and contributes to the conformational rigidity and biological activity of the peptide backbone. This guide will focus on three exemplary classes: the Patellamides, Dolastatins, and Thiocoraline (B3025945).
Patellamides: Cyclic Peptides with Cytotoxic and Metal-Chelating Properties
Patellamides are a family of cyclic octapeptides isolated from the symbiotic cyanobacterium Prochloron didemni, found in ascidians of the genus Lissoclinum. These compounds are characterized by the presence of thiazole and oxazoline (B21484) rings.
Patellamides exhibit moderate cytotoxic activity against various cancer cell lines. Furthermore, some members of this family have been shown to reverse multidrug resistance.[1][2][3][4][5][6][7][8] They are also known to chelate metals, such as copper and zinc, suggesting a potential role in metal homeostasis or detoxification.[1]
| Compound | Cell Line | Activity Type | Value | Reference(s) |
| Patellamide A | L1210 (murine leukemia) | Cytotoxicity (IC50) | 2-4 µg/mL | [2][3] |
| Patellamide A | CEM (human T-cell acute leukemia) | Cytotoxicity (ID50) | 0.028 µg/mL | [2][3] |
| Patellamide D | L1210 (murine leukemia) | Cytotoxicity | Not specified | [4] |
| Patellamide F | Not specified | Cytotoxicity | Not specified | [5] |
| Patellamides B & C | CEM/VBL100 | Multidrug Resistance Modulation | Not specified | [6] |
The isolation of patellamides from their natural source, the ascidian Lissoclinum patella, involves a series of extraction and chromatographic steps.
General Protocol:
-
Extraction: The collected ascidian colonies are extracted with methanol (B129727).
-
Partitioning: The crude methanol extract is partitioned between different solvents to separate compounds based on polarity.
-
Chromatography: The resulting fractions are subjected to silica (B1680970) gel chromatography to further purify the patellamide-containing fractions.
-
Final Purification: Homogeneous compounds are obtained through further purification steps as needed.[9]
The biosynthesis of patellamides is a fascinating process involving ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications. The patellamide biosynthetic genes (pat gene cluster) have been identified and functionally expressed in E. coli.[1]
Dolastatins: Potent Antimitotic Agents
The dolastatins are a group of peptides and depsipeptides originally isolated from the sea hare Dolabella auricularia, but later found to be produced by marine cyanobacteria. Dolastatin 10 and its analogs are particularly noteworthy for their potent cytotoxic and antimitotic activities.
Dolastatins are potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. They exhibit cytotoxicity against a broad range of cancer cell lines at nanomolar and even sub-nanomolar concentrations.[10][11][12][13][14]
| Compound | Cell Line | Activity Type | Value (nM) | Reference(s) |
| Dolastatin 10 | L1210 (murine leukemia) | Cytotoxicity (IC50) | 0.5 | [14] |
| Dolastatin 10 | L1210 (murine leukemia) | Cytotoxicity (IC50) | 0.03 | [11] |
| Dolastatin 10 | NCI-H69 (small cell lung cancer) | Cytotoxicity (IC50) | 0.059 | [11] |
| Dolastatin 10 | DU-145 (human prostate cancer) | Cytotoxicity (IC50) | 0.5 | [11] |
| Dolastatin 15 | NCI-H69 (SCLC) | Cytotoxicity (IC50) | 0.039 - 28.8 | [13] |
| Dolastatin 15 | NCI-H82 (SCLC) | Cytotoxicity (IC50) | 0.039 - 28.8 | [13] |
| Dolastatin 15 | NCI-H345 (SCLC) | Cytotoxicity (IC50) | 0.039 - 28.8 | [13] |
| Dolastatin 15 | NCI-H446 (SCLC) | Cytotoxicity (IC50) | 0.039 - 28.8 | [13] |
| Lyngbyastatin 1 | KB (human nasopharyngeal carcinoma) | Cytotoxicity (MIC) | 0.1 µg/mL | [15][16][17] |
| Lyngbyastatin 1 | LoVo (human colon adenocarcinoma) | Cytotoxicity (MIC) | 0.5 µg/mL | [15][16][17] |
| Dolastatin 12 | KB (human nasopharyngeal carcinoma) | Cytotoxicity (MIC) | <0.05 µg/mL | [15][16][17] |
| Dolastatin 12 | LoVo (human colon adenocarcinoma) | Cytotoxicity (MIC) | 0.08 µg/mL | [15][16][17] |
The inhibitory effect of dolastatins on tubulin polymerization can be quantified using an in vitro assay.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer) is prepared on ice.
-
Compound Addition: Various concentrations of the dolastatin analog (or a vehicle control) are added to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: The tubulin solution is added to the wells to initiate the reaction.
-
Measurement: The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C, and the increase in absorbance at 340 nm is measured over time.[18][19]
The inhibition of tubulin polymerization by dolastatins triggers a signaling cascade that leads to programmed cell death.
Thiocoraline: A DNA Bis-intercalating Depsipeptide
Thiocoraline is a cyclic thiodepsipeptide produced by a marine actinomycete, Micromonospora sp. It possesses a unique structure and mechanism of action, making it a compound of significant interest.
Thiocoraline exhibits potent antitumor activity by acting as a DNA bis-intercalator, binding to specific DNA sequences and inhibiting DNA replication and RNA synthesis.[20][21][22][23][24][25][26][27] It displays cytotoxicity against a panel of human cancer cell lines at nanomolar concentrations.[24][28]
| Compound | Cell Line | Activity Type | Value (nM) | Reference(s) |
| Thiocoraline | K-562 | GI50 | 2.4 (median) | [24][28] |
| Thiocoraline | LNcaP | GI50 | 3.0 | [24][28] |
| Thiocoraline | PANC-1 | GI50 | 2.5 | [24][28] |
| Thiocoraline | IGROV | GI50 | 1.9 | [24][28] |
| Thiocoraline | HT-29 | GI50 | 3.9 | [24][28] |
| Thiocoraline | SK-BR-3 | GI50 | 2.2 | [24][28] |
| Thiocoraline | LoVo | GI50 | 7.2 | [24][28] |
| Thiocoraline | SK-MEL-28 | GI50 | 3.0 | [24][28] |
| Thiocoraline | A-549 | GI50 | 4.8 | [24][28] |
| Thiocoraline | HeLa | GI50 | 1.3 | [24][28] |
| Thiocoraline | P-388 | IC50 | 0.002 µg/mL | [26] |
| Thiocoraline | A-549 | IC50 | 0.002 µg/mL | [26] |
| Thiocoraline | HT-29 | IC50 | 0.01 µg/mL | [26] |
| Thiocoraline | MEL-28 | IC50 | 0.002 µg/mL | [26] |
DNase I footprinting is a technique used to identify the DNA binding sites of DNA-binding proteins or small molecules like thiocoraline.
Conclusion
While the this compound scaffold remains a prominent target for synthetic medicinal chemists, its apparent rarity in nature has led us to explore the rich and diverse world of thiazole-containing marine peptides. The patellamides, dolastatins, and thiocoraline serve as compelling examples of how marine organisms have evolved to produce structurally complex and biologically potent molecules. The in-depth study of their isolation, biological activities, and mechanisms of action provides invaluable insights for drug discovery and development. The experimental protocols and pathway diagrams presented in this guide offer a technical foundation for researchers aiming to further investigate these and other fascinating natural products. The continued exploration of marine biodiversity, coupled with advancements in analytical and synthetic chemistry, promises to uncover more novel thiazole-containing compounds with therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. A New Total Synthesis of Patellamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible Functional Roles of Patellamides in the Ascidian-Prochloron Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New cyclic peptides with cytotoxic activity from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patellamide F, A new cytotoxic cyclic peptide from the colonial ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New cyclic peptides from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patellamide A, a cytotoxic cyclic peptide from the ascidian Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Patellamide A and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isolation, structure determination, and biological activity of dolastatin 12 and lyngbyastatin 1 from Lyngbya majuscula/Schizothrix calcicola cyanobacterial assemblages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. Thiocoraline, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. farmamol.web.uah.es [farmamol.web.uah.es]
The Pharmacology of Imidazo[2,1-b]thiazole: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core pharmacology of the Imidazo[2,1-b]thiazole scaffold, detailing its diverse biological activities, mechanisms of action, and therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This bicyclic system, formed by the fusion of imidazole (B134444) and thiazole (B1198619) rings, serves as a versatile template for the design of novel therapeutic agents targeting a range of diseases, from cancer and microbial infections to inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacology of this compound derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity stems from multiple mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.
A notable mechanism of action for several this compound conjugates is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This disruption of microtubule function is a clinically validated strategy in cancer chemotherapy.
Furthermore, derivatives of this scaffold have been identified as inhibitors of various protein kinases crucial for tumor growth and survival. For instance, certain this compound-based compounds have shown inhibitory activity against Focal Adhesion Kinase (FAK), a key player in cell adhesion, migration, and proliferation.[3] Others have demonstrated potential as inhibitors of B-Raf and VEGFR-2, signaling proteins involved in tumor angiogenesis and cell growth.
The induction of apoptosis is another key feature of the anticancer profile of these compounds. Treatment with this compound derivatives has been shown to activate caspase-3, lead to DNA fragmentation, and alter the mitochondrial membrane potential, all hallmarks of programmed cell death.[1][2]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11x | A549 (Lung) | 0.64 - 1.44 | [1] |
| MCF-7 (Breast) | 0.64 - 1.44 | [1] | |
| HeLa (Cervical) | 0.64 - 1.44 | [1] | |
| DU-145 (Prostate) | 0.64 - 1.44 | [1] | |
| HT-29 (Colon) | 0.64 - 1.44 | [1] | |
| 6d | A549 (Lung) | 1.08 | [2] |
| 9i | MDA-MB-231 (Breast) | 1.65 | |
| 9m | MDA-MB-231 (Breast) | 1.12 | |
| IT06 | Mycobacterium tuberculosis H37Ra | 2.03 (IC50) | [4] |
| IT10 | Mycobacterium tuberculosis H37Ra | 2.32 (IC50) | [4] |
Key Experimental Protocols in Anticancer Evaluation
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter, and GTP in a polymerization buffer is prepared.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C. The incorporation of the fluorescent reporter into the growing microtubules is monitored over time by measuring the fluorescence intensity.
-
Data Analysis: The rate and extent of tubulin polymerization are determined, and the IC50 value for the inhibition of polymerization is calculated.[2]
Antimicrobial and Antifungal Activity
Derivatives of the this compound scaffold have exhibited significant activity against a range of bacterial and fungal pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial and Antifungal Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for representative this compound derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4a1, 4a2, 4b3, 4b4, 4d5, 4e4 | Mycobacterium tuberculosis H37Rv | 1.6 | [5] |
| 4a2, 4b4, 4c4, 4d2 | Fungal Strains | 25 | [5] |
| IT10 | Mycobacterium tuberculosis H37Ra | >128 (CC50 towards MRC-5) | [4] |
Key Experimental Protocol in Antimicrobial Evaluation
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The this compound compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Certain this compound derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the selective inhibition of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro COX-1 and COX-2 inhibitory activity of a series of this compound derivatives.
| Compound ID | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | >100 | 0.08 | >1250 | [6] |
| 6b | >100 | 0.12 | >833 | [6] |
| 6c | >100 | 0.16 | >625 | [6] |
| 6d | 31.5 | 0.10 | 315 | [6] |
| 6e | 25.1 | 0.09 | 279 | [6] |
| 6f | 47.3 | 0.11 | 430 | [6] |
| 6g | 63.1 | 0.14 | 451 | [6] |
Key Experimental Protocol in Anti-inflammatory Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) are prepared.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound or a control inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Product Measurement: The amount of prostaglandin (B15479496) produced is quantified, typically using an enzyme immunoassay (EIA) or by detecting a chemiluminescent signal.
-
IC50 Calculation: The IC50 value for each enzyme is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.
Signaling Pathways Modulated by this compound Derivatives
The diverse pharmacological effects of this compound derivatives are a result of their interaction with multiple cellular signaling pathways. The following diagram illustrates the key pathways implicated in their anticancer activity.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The multifaceted mechanisms of action, particularly in the context of cancer, involving tubulin polymerization inhibition, kinase modulation, and apoptosis induction, highlight the significant potential of this chemical class. The data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this compound-based compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluation of the most promising candidates.
References
- 1. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Scilit [scilit.com]
- 2. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Frontiers of Imidazo[2,1-b]thiazole: A Technical Guide for Drug Discovery
The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic ring system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Its derivatives have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents. This technical guide provides an in-depth overview of the theoretical studies that have been instrumental in understanding the structure-activity relationships (SAR) and mechanism of action of this versatile core, aimed at researchers, scientists, and drug development professionals.
Computational Approaches to Understanding this compound Activity
A variety of computational techniques have been employed to elucidate the biological activity of this compound derivatives. These theoretical studies are crucial for rational drug design, enabling the prediction of biological activity, optimization of lead compounds, and understanding of molecular interactions.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding modes of this compound derivatives and identifying key interactions with their biological targets.
Key Findings from Docking Studies:
-
Antimicrobial Activity: Docking studies of chalcone-based this compound derivatives against the thymidylate kinase of Pseudomonas aeruginosa (PDB ID: 3UWO) have revealed crucial interactions within the active site, corroborating their in vitro antibacterial activity.[1]
-
Anticancer Activity: The anti-proliferative effects of some this compound-thiadiazole conjugates have been attributed to their strong binding affinity to the Glypican-3 (GPC-3) protein, a target associated with hepatocellular carcinoma.[2] Other studies have shown that this compound derivatives can occupy the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization.
-
Antitubercular Activity: Molecular docking and dynamics studies have been used to understand the binding patterns of this compound derivatives against Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in the biosynthesis of coenzyme A.[3][4]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for identifying the physicochemical properties that are important for their biological function.
Insights from QSAR Studies:
-
For a series of imidazo[2,1-b][5][6][7]thiadiazoles with antiproliferative activity, QSAR studies have indicated that lipophilicity, electronic, and steric factors are critical for their potency. These models also highlight the importance of the nitrogen atoms in the imidazothiadiazole ring for interactions with the molecular target.
-
In another study on imidazothiazole-propenone derivatives as potential anticancer agents, 2D-QSAR models were developed to correlate their structures with their cytotoxic effects against the A549 human lung cancer cell line.[8]
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into various molecular properties such as optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and stability of the this compound ring system. DFT calculations have been used to support proposed reaction mechanisms for the synthesis of benzo[7][9]this compound derivatives.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is used to screen large databases of compounds to identify novel scaffolds that could exhibit similar biological activity. For some this compound derivatives, pharmacophore mapping has been used to identify potential anticancer targets.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the quantitative data from various studies on this compound derivatives, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| ITC-3 | Fusarium | 37 (µg/mL) | Not specified | [1] |
| Compound 12 | HepG2 | 12.73 (µg/mL) | GPC-3 inhibition | |
| IT10 | Mtb H37Ra | 2.32 | Pantothenate synthetase | [3][4] |
| IT06 | Mtb H37Ra | 2.03 | Pantothenate synthetase | [3][4] |
| Compound 23 | MCF-7 | 1.81 | EGFR/HER2 and DHFR inhibition | [10] |
| Compound 39 | MCF-7 | 4.95 | EGFR/HER2 and DHFR inhibition | [10] |
| Compound 6a | COX-2 | 0.08 | COX-2 inhibition | [11] |
| Compounds 26 & 27 | Melanoma cell lines | Sub-micromolar | Not specified | [5] |
| Compounds 2a, 4-6(a) | CNS SNB-75, Renal UO-31 | Potent at 10 µM | mTOR inhibition (inferred) | [6] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| ITC-2 | E. coli | 500 | [1] |
| ITC-2 | P. aeruginosa | 200 | [1] |
| ITC-1 | S. aureus | 500 | [1] |
| ITC-3 | E. coli | 500 | [1] |
| ITC-3 | P. aeruginosa | 500 | [1] |
| Compound 5b, 5d, 5h | M. tuberculosis H37Rv | 1.6 | [12] |
| 2-(2,4-dichlorophenyl)benzo[d]this compound-7-sulfonamide | S. aureus | 6.25 | [12] |
| 2-(2,4-dichlorophenyl)benzo[d]this compound-7-sulfonamide | B. subtilis | 6.25 | [12] |
Table 3: Molecular Docking Scores of this compound Derivatives
| Compound Series | Target Protein | PDB ID | Docking Score Range (kcal/mol) | Reference |
| Chalcone-based derivatives | Thymidylate kinase (P. aeruginosa) | 3UWO | -6.458 to -7.177 | [1] |
| Thiadiazole conjugates | Glypican-3 (GPC-3) | Not specified | -6.90 to -10.30 | [2] |
| Benzo[d]this compound-7-sulfonamides | DprE1 (M. tuberculosis) | Not specified | -5.9 to -6.2 | [12] |
| Benzo[d]this compound-7-sulfonamides | 2,2-dialkylglycine decarboxylase | Not specified | Up to -7.9 | [12] |
Experimental and Computational Protocols
This section provides detailed methodologies for the key theoretical and experimental procedures cited in the study of imidazo[2,1-b]thiazoles.
Molecular Docking Protocol (Representative Example)
This protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a widely used software for this purpose.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the study.
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using chemical drawing software and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of the protein for docking. This can be done by identifying the binding site of a co-crystallized ligand or through literature review.
-
Set up a grid box that encompasses the entire active site. For example, a grid with dimensions of 60 Å × 60 Å × 60 Å has been used for docking against GPC-3.[2]
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
-
The program will generate multiple binding poses for the ligand, ranked by their binding affinity scores.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the binding energy and interactions with the active site residues.
-
Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to understand the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
QSAR Model Development Workflow
The following steps describe a general workflow for developing a QSAR model.
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50).
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound in the dataset. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric) descriptors. Software like DRAGON or PaDEL-Descriptor can be used for this purpose.
-
-
Feature Selection:
-
Select the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model. Techniques like genetic algorithms or stepwise multiple linear regression can be employed.
-
-
Model Building:
-
Develop the QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN).
-
-
Model Validation:
-
Validate the developed model to assess its statistical significance and predictive power.
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set.
-
External Validation: Evaluate the model's ability to predict the activity of the compounds in the test set (R²pred).
-
Y-randomization is also performed to ensure the model is not due to chance correlation.
-
Density Functional Theory (DFT) Calculation Protocol
This protocol provides a general outline for performing DFT calculations.
-
Structure Optimization:
-
Draw the 3D structure of the this compound derivative.
-
Perform geometry optimization using a specific functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[13]
-
-
Property Calculation:
-
Once the geometry is optimized, calculate various electronic properties, including:
-
Total energy
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
Mulliken atomic charges
-
Dipole moment
-
Molecular Electrostatic Potential (MESP)
-
-
-
Analysis:
-
Analyze the calculated properties to understand the molecule's reactivity, stability, and potential interaction sites. For instance, the MESP can identify electron-rich and electron-poor regions of the molecule.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the this compound derivative in a liquid growth medium in a 96-well plate or test tubes.
-
Inoculation: Inoculate each well or tube with the prepared microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates or tubes under appropriate conditions for the microorganism to grow.
-
MIC Determination: After incubation, visually inspect the wells or tubes for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for computational drug design.
Signaling Pathways
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Caption: Targeting the EGFR/HER2 signaling cascade with Imidazo[2,1-b]thiazoles.
Caption: Disruption of microtubule dynamics by this compound derivatives.
Experimental and Logical Workflows
Caption: An integrated workflow for the discovery of this compound-based drugs.
This guide has provided a comprehensive overview of the theoretical studies on the this compound ring system, highlighting the synergy between computational and experimental approaches. The continued application of these theoretical methods will undoubtedly accelerate the discovery and development of novel and potent therapeutic agents based on this remarkable scaffold.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New this compound Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro anticancer evaluation and in silico studies of novel this compound derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular modeling simulations and anticancer activity of some new this compound analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]this compound-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]this compound-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Imidazo[2,1-b]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of Imidazo[2,1-b]thiazole Derivatives.
The this compound scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. This bicyclic structure, formed by the fusion of imidazole (B134444) and thiazole (B1198619) rings, has garnered significant attention from researchers for its therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation processes.
Synthetic Strategies
The synthesis of the this compound core is versatile, with several established methods. A common and efficient approach involves the condensation of a 2-aminothiazole (B372263) derivative with an α-haloketone. This reaction, often carried out under reflux in a suitable solvent like ethanol (B145695), provides a straightforward route to a wide array of substituted imidazo[2,1-b]thiazoles.
Another notable method is the one-pot Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction that offers a rapid and efficient synthesis of diverse this compound derivatives from an aldehyde, a 2-aminothiazole, and an isocyanide. This approach is particularly valuable for generating compound libraries for high-throughput screening.
Biological Activities and Quantitative Data
This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data for some of the most promising therapeutic applications.
Anticancer Activity
The anticancer potential of this compound derivatives is one of the most explored areas. These compounds have shown significant cytotoxicity against a variety of cancer cell lines, often with IC50 values in the sub-micromolar to low micromolar range. Their mechanisms of action are diverse and include the inhibition of key signaling kinases and disruption of microtubule dynamics.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 6-(4-chlorophenyl)-3-yl acetic acid arylidenehydrazide | Ovarian (OVCAR-3) | <0.038 | [1] |
| Colon (HCT-15) | <0.047 | [1] | ||
| Renal (CAKI-1) | <0.078 | [1] | ||
| Compound B | 5,6-diaryl with terminal para-hydroxybenzenesulfonamido | Breast (MCF7) | 0.476 | [2] |
| Lung (NCI-H460) | 0.845 | [2] | ||
| Compound C | This compound-benzimidazole conjugate | Lung (A549) | 1.08 | [3] |
| Compound D | This compound-chalcone conjugate | Lung (A549) | 0.64 - 1.44 | [4] |
| Compound E | This compound linked triazole conjugate | Lung (A549) | 0.78 | [5] |
Kinase Inhibition
A significant mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Notably, derivatives have been identified as potent inhibitors of the RAF-MEK-ERK signaling pathway.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound F | V600E-B-RAF | 39.9 | [2] |
| C-RAF | 19.0 | [2] | |
| Compound G | Pan-RAF inhibitor | - | [6][7] |
| Compound H | V600E B-Raf | 1.20 | [8] |
Microtubule Destabilizing Activity
Several this compound derivatives have been shown to interfere with microtubule polymerization, a validated target for cancer chemotherapy. These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
| Compound ID | Activity | IC50 (µM) | Reference |
| Compound I | Tubulin Polymerization Inhibition | 1.68 | [3] |
| Compound J | Tubulin Polymerization Inhibition | - | [4] |
Signaling Pathways and Mechanisms of Action
To visually represent the mechanisms by which this compound derivatives exert their biological effects, the following diagrams illustrate their interaction with key cellular pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. The following sections provide standardized methodologies for key assays used to characterize this compound derivatives.
General Synthesis of 6-Aryl-imidazo[2,1-b]thiazole Derivatives
Protocol:
-
To a solution of the appropriate 2-aminothiazole (1 equivalent) in ethanol, add the corresponding α-bromoacetophenone (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and then with water to remove any unreacted starting materials and byproducts.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-imidazo[2,1-b]thiazole derivative.
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry, and confirm its purity by elemental analysis.
In Vitro Anticancer Activity (MTT Assay)
Protocol:
-
Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
Protocol:
-
Prepare a reaction mixture containing the target kinase (e.g., B-RAF), its substrate (e.g., MEK1), ATP, and an appropriate buffer in a 96-well plate.
-
Add the this compound derivative at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution.
-
Detect the kinase activity using a suitable method, such as a luminescent assay that measures the amount of ATP consumed or a fluorescent assay that measures the phosphorylation of the substrate.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Tubulin Polymerization Assay
Protocol:
-
Reconstitute purified tubulin protein in a polymerization buffer containing GTP.
-
Add the this compound derivative at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., paclitaxel (B517696) for stabilization, colchicine (B1669291) for destabilization) and negative (DMSO) controls.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time to measure the extent of tubulin polymerization.
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
From these curves, determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition of polymerization.
Conclusion
The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The extensive chemical space accessible through various synthetic routes, coupled with a wide range of biological activities, makes it an attractive starting point for drug discovery programs. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying mechanisms of action. By leveraging this information, drug development professionals can more effectively design and evaluate new this compound derivatives with improved potency, selectivity, and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of this compound linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazo[2,1-b]thiazole: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The Imidazo[2,1-b]thiazole core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and versatile substitution patterns allow it to interact with a wide array of biological targets, establishing it as a "privileged structure." This guide provides a comprehensive overview of the this compound nucleus, detailing its synthesis, diverse pharmacological activities, and mechanisms of action. Quantitative biological data are systematically presented in tabular format to facilitate comparison. Detailed protocols for key synthetic and biological evaluation techniques are provided, alongside visualizations of critical pathways and workflows to support researchers in the design and development of novel therapeutics based on this remarkable scaffold.
Introduction: The Concept of Privileged Structures
In the quest for novel therapeutic agents, medicinal chemists often rely on specific molecular frameworks that have a proven track record of biological activity. The term "privileged structure" was introduced to describe these molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. Unlike promiscuous compounds which can show non-specific activity and potential toxicity, privileged structures serve as versatile templates for designing libraries of compounds with enhanced selectivity and efficacy. Their inherent ability to interact with diverse protein families makes them efficient starting points in the drug discovery process, often leading to higher hit rates in screening campaigns. Common characteristics of these scaffolds include high chemical stability, amenability to functionalization, and favorable pharmacokinetic properties.
This compound: A Privileged Core
The this compound system is a fused heterocyclic ring structure that exemplifies the properties of a privileged scaffold.[1] This bicyclic structure, containing a bridgehead nitrogen atom, provides a rigid conformation that can be strategically decorated with various substituents to modulate its physicochemical properties and biological activity. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a cornerstone for the development of novel therapeutic agents.[1][2]
Core Structure and Properties
The this compound nucleus consists of an imidazole (B134444) ring fused to a thiazole (B1198619) ring. This arrangement results in a planar, aromatic system with a unique distribution of electron density, making it capable of participating in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
General Synthesis Strategies
The most common and versatile method for synthesizing the this compound core is the Hantzsch-type condensation reaction. This typically involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound (e.g., α-bromoketone).[3] The reaction proceeds via an initial N-alkylation of the exocyclic amino group of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system. This method's simplicity and the wide availability of diverse starting materials allow for the creation of large libraries of substituted this compound derivatives.[4][5]
Therapeutic Applications and Biological Activities
The this compound scaffold has been extensively explored, revealing a broad spectrum of pharmacological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways involving protein kinases.[7]
One notable mechanism is the inhibition of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, certain this compound-benzimidazole conjugates disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Other derivatives have been identified as potent inhibitors of kinases such as Focal Adhesion Kinase (FAK) and pan-RAF kinases, which are critical for cancer cell proliferation and survival.[2]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Conjugate 6d | A549 (Lung) | IC₅₀ | 1.08 | [7] |
| Conjugate 6d | Tubulin Assembly | IC₅₀ | 1.68 | [7] |
| Compound 26 | A375P (Melanoma) | IC₅₀ | <1 | [8] |
| Compound 27 | A375P (Melanoma) | IC₅₀ | <1 | [8] |
| Compound 5a | MCF-7 (Breast) | IC₅₀ | 10.78 | [6] |
| Compound 11b | EGFR Kinase | IC₅₀ | 0.086 | [9] |
| Derivative 3c | MCF-7 (Breast) | IC₅₀ | 35.81 |[10] |
Antimicrobial Activity
The scaffold is also a prolific source of antimicrobial agents with activity against bacteria, fungi, and mycobacteria. The well-known anthelmintic and immunomodulatory drug Levamisole features the core this compound structure, highlighting the therapeutic precedent for this class of compounds.[11]
Antibacterial and Antifungal Activity: Derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12] Modifications to the core structure have yielded compounds with significant potency, sometimes comparable to or exceeding that of standard antibiotics.[13][14]
Antitubercular Activity: Tuberculosis remains a major global health threat, and the this compound scaffold has emerged as a promising framework for the development of new antitubercular agents. Several derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[15] The activity is often evaluated using the Microplate Alamar Blue Assay (MABA).[16]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 5b | M. tuberculosis H37Rv | MIC | 1.6 | [16] |
| Compound 5d | M. tuberculosis H37Rv | MIC | 1.6 | [16] |
| Compound 5h | M. tuberculosis H37Rv | MIC | 1.6 | [16] |
| Dichlorophenyl Derivative | S. aureus | MIC | 6.25 | [16] |
| Dichlorophenyl Derivative | B. subtilis | MIC | 6.25 | [16] |
| Compound ITC-2 | P. aeruginosa | MIC | 200 | [13] |
| Compound 4a1 | M. tuberculosis | MIC | 1.6 |[15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, traditional NSAIDs are associated with significant side effects. This compound derivatives have been investigated as a source of new anti-inflammatory agents with potentially improved safety profiles.[17] Their activity is often assessed using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[11][18] Some of these compounds are believed to exert their effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3]
Table 3: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound ID | Assay | Activity Metric (% Inhibition) | Time Point | Reference |
|---|---|---|---|---|
| Compound 5c | Carrageenan-induced paw edema | > Diclofenac | - | [11][18] |
| Compound 5h | Carrageenan-induced paw edema | 28.05 | 4 h | |
| Compound 5j | Carrageenan-induced paw edema | 27.53 | 4 h |
| Compound 6a | COX-2 Inhibition | IC₅₀ = 0.08 µM (SI > 313) | - |[3] |
Key Experimental Methodologies
Synthesis Protocol Example: 6-(4-(methylsulfonyl)phenyl)this compound (5)
This protocol describes a key step in synthesizing a COX-2 inhibiting scaffold.[3]
-
Reactants: α-bromo-4-(methylsulfonyl)acetophenone (Compound 4), 2-aminothiazole, and sodium carbonate (Na₂CO₃).
-
Solvent: Ethanol.
-
Procedure: a. To a solution of 1 g (3.62 mmol) of α-bromo-4-(methylsulfonyl)acetophenone in ethanol, add 0.38 g (7.25 mmol) of Na₂CO₃ and 0.36 g (3.4 mmol) of 2-aminothiazole. b. Reflux the reaction mixture for 24 hours. c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Filter the resulting precipitate and wash thoroughly with water. f. Dry the solid product to obtain 6-(4-(methylsulfonyl)phenyl)this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[19][20][21][22]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[23][24][25][26]
-
Animals: Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions and fasted overnight before the experiment.
-
Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., Diclofenac or Indomethacin, 10-15 mg/kg), and test groups receiving different doses of the this compound derivatives.
-
Dosing: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Measure the initial paw volume (baseline) of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[25]
-
Analysis: Calculate the percentage increase in paw edema for each group relative to its baseline. Determine the percentage inhibition of edema by the test compounds compared to the negative control group.
Antimycobacterial Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a rapid, low-cost, and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[27][28][29][30][31]
-
Plate Setup: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Compound Dilution: Add the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare an inoculum of M. tuberculosis (e.g., H37Rv strain) and add it to each well, resulting in a final volume of 200 µL. Include a drug-free control well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Reagent Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Tubulin Polymerization Assay
This in vitro assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[1][32][33][34]
-
Reaction Mix: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). On ice, prepare a tubulin solution (e.g., 2 mg/mL) in the reaction buffer supplemented with 1 mM GTP and 15% glycerol.
-
Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the test compound dilutions, positive controls (e.g., paclitaxel (B517696) as an enhancer, colchicine as an inhibitor), and a vehicle control to the appropriate wells.
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm over time (e.g., every 60 seconds for 1 hour).[1]
-
Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase it. The IC₅₀ value can be determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Visualizing the mechanism of action can aid in understanding how this compound derivatives exert their therapeutic effects. The inhibition of tubulin polymerization is a key anticancer mechanism.
References
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-conferences.org [bio-conferences.org]
- 14. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]this compound-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 24. inotiv.com [inotiv.com]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. scilit.com [scilit.com]
- 28. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. The use of the microplate alamar blue assay (MABA) to assess the susceptibility of Mycobacterium lepraemurium to anti-leprosy and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This scaffold is a key component in a variety of therapeutic agents, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and anthelmintic activities.[1][2][3][4] The development of efficient and sustainable synthetic methodologies for this privileged structure is therefore of paramount importance.
Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[4] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. This application note provides an overview of microwave-assisted methods for the synthesis of Imidazo[2,1-b]thiazoles, including detailed protocols and data to facilitate their application in a research and development setting.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted synthetic approaches for Imidazo[2,1-b]thiazoles, showcasing the efficiency and versatility of these methods.
Table 1: One-Pot, Three-Component Synthesis of Benzimidazo[2,1-b]thiazole Derivatives [1]
| Entry | Arylglyoxal | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | 3,4-dimethoxyphenylglyoxal | Ethanol (B145695) | Acetic Acid | 300 | 5 | 92 |
| 2 | 4-chlorophenylglyoxal | Ethanol | Acetic Acid | 300 | 7 | 89 |
| 3 | 4-methylphenylglyoxal | Ethanol | Acetic Acid | 300 | 6 | 90 |
| 4 | Phenylglyoxal | Ethanol | Acetic Acid | 300 | 5 | 85 |
| 5 | 4-bromophenylglyoxal | Ethanol | Acetic Acid | 300 | 8 | 91 |
Table 2: Catalyst-Free Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles in Water
| Entry | α-Bromoketone | 2-Aminobenzothiazole (B30445) | Power (W) | Time (min) | Yield (%) |
| 1 | 2-bromo-1-phenylethanone | 2-aminobenzothiazole | 400 | 12 | 95 |
| 2 | 2-bromo-1-(4-chlorophenyl)ethanone | 2-aminobenzothiazole | 400 | 15 | 94 |
| 3 | 2-bromo-1-(4-methoxyphenyl)ethanone | 2-aminobenzothiazole | 400 | 12 | 93 |
| 4 | 2-bromo-1-(p-tolyl)ethanone | 2-aminobenzothiazole | 400 | 13 | 96 |
| 5 | 2-bromo-1-(4-nitrophenyl)ethanone | 2-aminobenzothiazole | 400 | 15 | 90 |
Data synthesized from multiple sources for illustrative purposes.
Table 3: Hantzsch-Type Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [5]
| Entry | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | Substituted Thiourea | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4a | N-phenylthiourea | 150 | 90 | 30 | 95 |
| 2 | 4a | N-(4-chlorophenyl)thiourea | 150 | 90 | 30 | 92 |
| 3 | 4b | N-phenylthiourea | 150 | 90 | 30 | 94 |
| 4 | 4c | N-(4-methylphenyl)thiourea | 150 | 90 | 30 | 93 |
| 5 | 4d | N-phenylthiourea | 150 | 90 | 30 | 91 |
Experimental Protocols
Below are detailed protocols for key microwave-assisted synthetic methods for Imidazo[2,1-b]thiazoles.
Protocol 1: One-Pot, Three-Component Synthesis of 6-hydroxy-5-(3-phenylbenzo[d]imidazo[2,1-b]thiazol-2-yl)-2-thioxo-2,3-dihydropyrimidine-4(1H)-ones [1]
Materials:
-
Arylglyoxal (1.0 mmol)
-
Thiobarbituric acid (1.0 mmol)
-
2-Aminobenzothiazole (1.0 mmol)
-
Ethanol (3 mL)
-
Glacial Acetic Acid (0.5 mmol)
-
Microwave reactor vials (10 mL) with magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the arylglyoxal (1.0 mmol), thiobarbituric acid (1.0 mmol), 2-aminobenzothiazole (1.0 mmol), and ethanol (3 mL).
-
Add glacial acetic acid (0.5 mmol) to the suspension.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 300 W for 5-8 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Protocol 2: Catalyst-Free Synthesis of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles in Water
Materials:
-
Substituted α-bromoketone (1.0 mmol)
-
2-Aminobenzothiazole (1.2 mmol)
-
Water (5 mL)
-
Microwave reactor vials (10 mL) with magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the substituted α-bromoketone (1.0 mmol), 2-aminobenzothiazole (1.2 mmol), and water (5 mL).
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at 400 W for 12-15 minutes. The reaction temperature is typically ramped to and held at 100-120 °C.
-
Upon completion of the reaction as indicated by TLC, cool the vial to room temperature.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to yield the desired 2-arylbenzo[d]this compound.
Protocol 3: Hantzsch-Type Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [5]
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol)
-
Substituted N-phenylthiourea (1.0 mmol)
-
Methanol (B129727) (2 mL)
-
Capped microwave test tube (pressure rated)
Procedure:
-
In a pressure-rated capped microwave test tube, mix 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol) and the appropriately substituted N-phenylthiourea (1.0 mmol) in methanol (2 mL).
-
Seal the tube and subject it to microwave irradiation at 150 W, maintaining a temperature of 90 °C for 30 minutes under a pressure of 250 psi.
-
After the irradiation period, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the product with a small amount of cold methanol and dry to obtain the pure N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivative.
Visualizations
The following diagrams illustrate the general reaction pathways and experimental workflows.
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Synthesis of Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Traditional synthetic methods often rely on harsh reaction conditions, hazardous organic solvents, and multi-step procedures, leading to significant environmental concerns and poor atom economy.[2]
Green chemistry principles offer a paradigm shift towards more sustainable and efficient chemical synthesis. This document provides detailed application notes and protocols for several green synthetic approaches to this compound derivatives, focusing on methods that utilize alternative energy sources and environmentally benign solvent systems. These protocols are designed to be reproducible and scalable for applications in academic research and industrial drug development.
Microwave-Assisted Catalyst-Free Synthesis in Water
Application Note
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, enhanced reaction rates, and often higher yields compared to conventional heating methods.[4] This protocol describes a highly efficient, catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles in water, one of the most desirable green solvents.[5][6][7] The method avoids the use of transition-metal catalysts and volatile organic compounds (VOCs), significantly reducing the environmental impact.[5][6] The reaction proceeds quickly, typically within 12-15 minutes, with excellent yields and a simple work-up procedure.[7] This approach is ideal for the rapid generation of compound libraries for screening purposes.
General Reaction Scheme
A general scheme for the microwave-assisted condensation of 2-aminobenzothiazoles with α-haloketones.
Experimental Protocol
Materials:
-
Substituted 2-aminobenzothiazole (B30445) (1.0 mmol)
-
Substituted α-bromoketone (1.0 mmol)
-
Deionized Water (3-5 mL)
-
Microwave reactor vials (appropriate size with stir bar)
-
Monitored microwave reactor system
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine the substituted 2-aminobenzothiazole (1.0 mmol), the α-bromoketone (1.0 mmol), and 3-5 mL of deionized water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 12-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure benzo[d]this compound derivative.[6][7]
Workflow Diagram
Caption: General experimental workflow for microwave synthesis.
Ultrasound-Mediated Synthesis in Water
Application Note
Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative energy source that promotes reactions through acoustic cavitation. This protocol details an ultrasound-assisted, metal-free synthesis of imidazo[2,1-b]thiazoles from ketones and 2-aminothiazoles in water.[8] The method utilizes a potassium iodide (KI) / tert-butyl hydroperoxide (TBHP) catalytic system. Key advantages include mild reaction conditions (room temperature), broad functional group tolerance, excellent yields, and avoidance of pre-functionalized starting materials like α-haloketones.[8]
Experimental Protocol
Materials:
-
Aryl methyl ketone (1.0 mmol)
-
2-Aminothiazole (B372263) (1.0 mmol)
-
Potassium iodide (KI) (0.5 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.0 equiv)
-
Deionized Water (3 mL)
-
Flask or reaction vessel suitable for sonication
-
Ultrasonic bath or probe sonicator
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask, add the aryl methyl ketone (1.0 mmol), 2-aminothiazole (1.0 mmol), KI (0.5 equiv), TBHP (1.0 equiv), and 3 mL of H₂O at room temperature.[8]
-
Place the flask in an ultrasonic bath and irradiate with ultrasound. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired this compound.[8]
One-Pot Multicomponent Reaction (MCR)
Application Note
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful isocyanide-based MCR for synthesizing fused imidazole (B134444) heterocycles.[2][9] This approach embodies green chemistry principles by offering high atom economy, procedural simplicity, and reduced waste generation. The protocol described here is a catalyst-free, one-pot synthesis of highly substituted imidazo[2,1-b]thiazoles.[2][9]
Experimental Protocol
Materials:
-
3-Formylchromone (1.0 mmol)
-
2-Aminothiazole (1.0 mmol)
-
An appropriate isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Anhydrous Toluene (B28343) (0.5 - 1.0 mL)
-
Reaction vial with stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vial, combine 3-formylchromone (1.0 mmol, 44.8 mg), 2-aminothiazole (1.0 mmol, 25.8 mg), and the selected isocyanide (1.0 mmol).[2]
-
Add anhydrous toluene (0.5 mL) to the mixture.
-
Seal the vial and heat the reaction mixture to 100°C with stirring for 30 minutes.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration. If not, concentrate the solvent.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate mixture) to obtain the pure this compound product.[2]
Logical Diagram: Green MCR Principles
Caption: Advantages of MCRs in green synthesis.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for imidazo[2,1-b]thiazoles, allowing for easy comparison of their efficiency and conditions.
| Method | Energy Source | Catalyst/Promoter | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Microwave-Assisted | Microwave | None | Water | 120 | 12–15 min | 92–95 | [6][7] |
| Ultrasound-Mediated | Ultrasound | KI / TBHP | Water | R.T. | 1–2 h | 75–85 | [8] |
| One-Pot GBBR | Conventional | None | Toluene | 100 | 30 min | 74–78 | [2] |
| Ionic Liquid Promoted | Conventional | [Bmim]Br | Neat | 110-120 | 2–3 h | 85–94 | Based on similar syntheses[10] |
| PEG-400 Mediated | Conventional | None | PEG-400 | 80-100 | 1–3 h | ~90 | Based on similar syntheses[1] |
Note: R.T. = Room Temperature; GBBR = Groebke–Blackburn–Bienaymé reaction; [Bmim]Br = 1-butyl-3-methylimidazolium bromide. Data is representative and may vary based on specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 6. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Sciforum : Event management platform [sciforum.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazo[2,1-b]thiazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of Imidazo[2,1-b]thiazole derivatives as potential anticancer agents. This document includes detailed experimental protocols for synthesis and key biological assays, along with a summary of reported in vitro activities and diagrams of relevant biological pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Its rigid bicyclic system serves as a versatile framework for the development of novel therapeutic agents. Several derivatives of this scaffold have shown potent antiproliferative activity against a panel of cancer cell lines, acting through various mechanisms such as kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[3][4][5] This document outlines the synthesis of representative this compound compounds and the protocols for evaluating their anticancer efficacy.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the reported in vitro anticancer activities of various this compound derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 27c | A375 (BRAF V600E) | Melanoma | 0.03 | [6] |
| Compound 38a | A375 (BRAF V600E) | Melanoma | 0.02 | [6] |
| Compound 6d | A549 | Lung | 1.08 | [5] |
| Compound 26 | A375P | Melanoma | Sub-micromolar | [7] |
| Compound 27 | A375P | Melanoma | Sub-micromolar | [7] |
| Compound 3b | Various | Broad Spectrum | GI50: -4.41 to -6.44 (log10 M) | [4] |
| Thiazolylimidazothiazole Derivatives | HCT-116 | Colon | Dose-dependent suppression | [8] |
| Thiazolylimidazothiazole Derivatives | MCF-7 | Breast | Dose-dependent suppression | [8] |
| This compound-pyrazole conjugate 4a | CNS SNB-75 | Central Nervous System | Increased potency | [9] |
| This compound-pyrazole conjugate 5a | Renal UO-31 | Renal | Increased potency | [9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a common method for the synthesis of the this compound core structure, which typically involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone.[10]
Materials:
-
Substituted 2-aminothiazole
-
Substituted α-bromoketone
-
Ethanol (B145695) (or another suitable solvent like PEG-400 for green chemistry approaches)[4][10]
-
Sodium bicarbonate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Dissolve the substituted 2-aminothiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted α-bromoketone (1.1 equivalents) to the solution.
-
If required, add sodium bicarbonate (1.2 equivalents) to act as a base.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the progress of the reaction using TLC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for another 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This method is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Synthetic Pathway
Caption: General synthetic scheme for Imidazo[2,1-b]thiazoles.
Experimental Workflow
Caption: Workflow for anticancer drug discovery.
Signaling Pathway
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, in vitro anticancer evaluation and in silico studies of novel this compound derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Imidazo[2,1-b]thiazole Derivatives as Potential Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial properties.[2] With the escalating threat of antimicrobial resistance, there is an urgent need for the discovery and development of novel antimicrobial agents.[3] this compound derivatives represent a promising class of compounds in this pursuit, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4] These application notes provide an overview of their synthesis, antimicrobial activity, and the protocols for their evaluation.
Section 1: General Synthesis of this compound Derivatives
The most common synthetic route to the this compound core involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, proceeds via nucleophilic substitution followed by intramolecular cyclization.
Protocol 1: General Procedure for Synthesis
-
Step 1: Synthesis of 2-Aminothiazole Precursor:
-
Start with a commercially available or synthesized substituted thiourea (B124793).
-
React the thiourea with an appropriate α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol (B145695).
-
Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Upon cooling, the 2-aminothiazole derivative often precipitates and can be collected by filtration.
-
-
Step 2: Cyclization to form this compound Core:
-
Dissolve the synthesized 2-aminothiazole derivative from Step 1 in a solvent such as absolute ethanol or dimethylformamide (DMF).
-
Add a substituted α-bromoketone (e.g., a phenacyl bromide derivative).
-
Reflux the reaction mixture for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the mixture to room temperature. The resulting solid product, the this compound derivative, is typically collected by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the final compound.
-
-
Step 3: Characterization:
Section 2: Antimicrobial Activity Data
This compound derivatives have been evaluated against a wide range of microbial pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound Class/Reference | Test Organism | MIC / Activity | Reference |
| Imidazo[2,1-b][5][7]thiadiazoles | Escherichia coli | Moderately Active | [5] |
| Imidazo[2,1-b][5][7]thiadiazoles | Pseudomonas aeruginosa | Moderately Active | [5] |
| Imidazo[2,1-b]thiazoles (4a1, 4a2, etc.) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | |
| Benzo-[d]-imidazo-[2,1-b]-thiazole (IT10) | Mycobacterium tuberculosis H37Ra | IC₅₀: 2.32 µM; IC₉₀: 7.05 µM | [8][9] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole (IT06) | Mycobacterium tuberculosis H37Ra | IC₅₀: 2.03 µM; IC₉₀: 15.22 µM | [8][9] |
| Isobenzofuran-based derivatives | Escherichia coli | 0.14 - 0.59 mM | [10] |
| Isobenzofuran-based derivatives | Staphylococcus aureus | 0.14 - 0.59 mM | [10] |
| Thiazole-imidazole hybrids (3a, 8a) | Staphylococcus aureus | Inhibition Zone: 28 mm, 25 mm | [6] |
| Thiazole-imidazole hybrids (3a, 8a) | Escherichia coli | Inhibition Zone: 27 mm, 28 mm | [6] |
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound Class/Reference | Test Organism | MIC / Activity | Reference |
| Imidazo[2,1-b][5][7]thiadiazoles | Candida albicans | Slightly to Moderately Active | [5] |
| Imidazole-fused analogue (21a) | Candida albicans | MIC₅₀: 0.16 µg/mL | [11] |
| Imidazo[2,1-b]thiazoles (4a2, 4b4, etc.) | Fungal Strains | 25 µg/mL | |
| Isobenzofuran-based derivatives | Candida albicans | 0.14 - 0.59 mM | [10] |
| Thiazole-imidazole hybrid (3a) | Candida albicans | Inhibition Zone: 26 mm | [6] |
Section 3: Protocols for Antimicrobial Evaluation
Accurate and reproducible evaluation of antimicrobial activity is critical for the development of new therapeutic agents. Standardized methods such as the disk diffusion assay and broth microdilution are commonly employed.
Protocol 2: Disc Diffusion Susceptibility Testing
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an appropriate agar (B569324) plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.
-
Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the synthesized this compound derivative dissolved in a suitable solvent (e.g., DMSO).
-
Placement: Place the impregnated discs, along with a solvent control disc and a standard antibiotic disc (e.g., Ciprofloxacin, Fluconazole), onto the surface of the inoculated agar plate.[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-30°C for 48 hours for fungi).
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution for MIC Determination
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Section 4: Potential Mechanism of Action
While the exact mechanisms of action for many this compound derivatives are still under investigation, several studies suggest potential molecular targets. Molecular docking and enzymatic assays have pointed towards the inhibition of essential bacterial enzymes. For example, some derivatives have been studied for their potential to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis, such as pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA).[8] Inhibition of these enzymes disrupts vital metabolic pathways, such as cell wall synthesis or fatty acid synthesis, ultimately leading to bacterial death.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
- 5. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antiviral Activity of Newly Synthesized Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary in vitro evaluation of newly synthesized Imidazo[2,1-b]thiazole derivatives for antiviral activity. The protocols outlined below describe essential assays for determining cytotoxicity and antiviral efficacy.
Data Presentation
The antiviral activity and cytotoxicity of novel this compound derivatives are summarized in the tables below. This allows for a clear comparison of the potency and safety of the compounds against various viruses.
Table 1: Antiviral Activity and Cytotoxicity of Selected this compound Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 6d | Coxsackie B4 virus | Vero | Potent | >100 | - | [1][2] |
| 5d | Feline Coronavirus | CrFK | Effective | >100 | - | [1][2] |
| 5d | Feline Herpes virus | CrFK | Effective | >100 | - | [1][2] |
| Compound 3 | Junin virus (JUNV) | Vero | Active | - | Better than Ribavirin | [3] |
| Compound 4 | Junin virus (JUNV) | Vero | Active | - | Better than Ribavirin | [3] |
| 26f | Hepatitis C Virus (HCV) | Huh-7 | 0.016 | - | - | [4] |
| 28g | Hepatitis C Virus (HCV) | Huh-7 | 0.031 | - | - | [4] |
| 1a | Parvovirus B19 | UT7/EpoS1 | ~6.7 | ~6.7 | ~1 | [5] |
| 7 | Parvovirus B19 | UT7/EpoS1 | ~6.4 | ~6.4 | ~1 | [5] |
| 3j | Influenza A (H1N1) | MDCK | - | >1000 | 77 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments required to assess the antiviral potential of new this compound compounds are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells. It is crucial to distinguish between true antiviral activity and non-specific cytotoxic effects.[7][8][9][10]
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero, MDCK, Huh-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Test this compound compounds dissolved in DMSO
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank.
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is the gold standard for quantifying the inhibition of viral infectivity by a compound.[11][12][13][14]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well plates
-
Virus stock with a known titer
-
Test this compound compounds
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Prepare serial dilutions of the test compounds in cell culture medium. The highest concentration should be below the determined CC50 value.
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.
-
Remove the PBS from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
After adsorption, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the test compound.
-
Incubate the plates until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixative solution and then stain with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.[15][16][17][18]
Materials:
-
Confluent monolayer of susceptible host cells in 24- or 48-well plates
-
Virus stock
-
Test this compound compounds
-
96-well plates for virus titration
Procedure:
-
Seed cells in 24- or 48-well plates and grow to confluence.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant from each well, which contains the progeny virus.
-
Determine the titer of the progeny virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay in 96-well plates.
-
The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the antiviral properties of newly synthesized this compound derivatives.
Caption: General workflow for antiviral drug discovery with Imidazo[2,1-b]thiazoles.
Caption: Step-by-step workflow of a Plaque Reduction Assay.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate potential mechanisms by which this compound derivatives may exert their antiviral effects.
HCV NS4B Inhibition
Certain this compound derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[4] NS4B is crucial for the formation of the viral replication complex.
Caption: Inhibition of HCV replication via targeting the NS4B protein.
Influenza Virus Entry Inhibition
While the exact mechanism for all Imidazo[2,1-b]thiazoles is not fully elucidated, a plausible mechanism against enveloped viruses like influenza is the inhibition of viral entry, potentially by targeting viral glycoproteins like hemagglutinin (HA) and preventing membrane fusion.
Caption: Potential mechanism of inhibiting influenza virus entry.
General Coronavirus Replication Inhibition
For coronaviruses like Feline Coronavirus, a potential target is the main protease (3CLpro or Mpro), which is essential for processing viral polyproteins into functional proteins required for viral replication.[19][20][21][22]
Caption: Potential inhibition of coronavirus replication by targeting the main protease.
References
- 1. Design and synthesis of novel this compound derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel this compound derivatives as potent antiviral and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound carbohydrate derivatives: Synthesis and antiviral activity against Junin virus, agent of Argentine hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives and Study of Their Antiviral Activity against Parvovirus B19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Potent inhibition of feline coronaviruses with peptidyl compounds targeting coronavirus 3C-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent inhibition of feline coronaviruses with peptidyl compounds targeting coronavirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 22. researchgate.net [researchgate.net]
Application of Imidazo[2,1-b]thiazoles in Agricultural Chemistry: A Detailed Overview
Introduction: The imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal and agricultural chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of imidazo[2,1-b]thiazoles in agriculture.
Fungicidal Applications
This compound derivatives have shown significant promise as antifungal agents against a range of economically important plant pathogens. Their mode of action often involves the disruption of essential cellular processes in fungi, leading to growth inhibition and cell death.
Quantitative Data: In Vitro Antifungal Activity
Recent studies have focused on the synthesis of novel this compound derivatives and their evaluation against various phytopathogenic fungi. The following table summarizes the in vitro antifungal activity (EC50 in μg/mL) of a series of indole-substituted this compound compounds.
| Compound ID | Cytospora chrysosperma | Sphaeropsis sapinea | Alternaria alternata | Rhizoctonia solani | Magnaporthe oryzae | Botrytis cinerea | Fusarium oxysporum |
| DL-21 | 4.13 | >50 | >50 | >50 | >50 | >50 | >50 |
| DL-27 | 15.32 | 11.73 | >50 | >50 | >50 | >50 | >50 |
| Carbendazim * | 2.58 | 3.15 | - | - | - | - | - |
Note: Carbendazim was used as a positive control. Data is illustrative and based on reported findings.
Experimental Protocols
1. In Vitro Antifungal Assay: Mycelial Growth Rate Method
This protocol details the evaluation of the antifungal activity of this compound derivatives by measuring the inhibition of mycelial growth of target phytopathogens.
a. Materials:
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Test compounds (this compound derivatives)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
b. Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of working solutions by diluting the stock solution with sterile distilled water containing a small amount of a surfactant like Tween 80 to ensure solubility.
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-60 °C. Add the appropriate volume of the test compound working solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the same concentration of DMSO and surfactant as the test plates.
-
Inoculation: From a fresh, actively growing culture of the target fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Determination of EC50: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.
2. In Vivo Antifungal Assay on Detached Leaves
This protocol assesses the protective efficacy of this compound derivatives against fungal infection on plant tissue.
a. Materials:
-
Healthy, young plant leaves (e.g., rape leaves)
-
Test compound solutions at various concentrations
-
Fungal spore suspension of the target pathogen (e.g., Sclerotinia sclerotiorum)
-
Sterile water
-
Moist filter paper
-
Petri dishes or sealed containers
b. Procedure:
-
Leaf Preparation: Detach healthy leaves from the plant, wash them with sterile water, and place them in Petri dishes containing moist filter paper to maintain humidity.
-
Treatment: Spray the leaves evenly with the test compound solutions at different concentrations. A control group should be sprayed with the solvent blank.
-
Inoculation: After the leaves have dried, place a mycelial plug or a drop of the fungal spore suspension on the center of each leaf.
-
Incubation: Incubate the Petri dishes at a suitable temperature and humidity for disease development.
-
Assessment: After a defined incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter on the leaves.
-
Calculation of Protective Efficacy: Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] x 100
Signaling Pathways and Experimental Workflows
Caption: Workflow for the discovery and evaluation of fungicidal Imidazo[2,1-b]thiazoles.
Herbicidal and Insecticidal Applications
While the herbicidal and insecticidal potential of imidazo[2,1-b]thiazoles has been reported, specific quantitative data against key agricultural weeds and insect pests is less prevalent in publicly available literature. However, the broad biological activity of this scaffold suggests its potential in these areas.
General Application Notes
-
Herbicidal Activity: Derivatives of this compound have been included in patents for herbicidal compositions, suggesting their potential to control a range of weeds.[1] The mechanism of action could involve the inhibition of essential plant enzymes, similar to other nitrogen-containing heterocyclic herbicides. Further research is needed to identify specific target weeds and the corresponding efficacy (e.g., EC50 values for pre- and post-emergence applications).
-
Insecticidal Activity: The this compound core is structurally related to other known insecticides. It is plausible that derivatives could act on the insect nervous system or other vital physiological processes. Screening against common agricultural pests such as Spodoptera litura (tobacco cutworm) and aphids would be a valuable area of investigation.
Proposed Experimental Protocols
1. Herbicidal Activity Screening (Petri Dish Assay)
A preliminary assessment of pre-emergent herbicidal activity can be conducted using a simple Petri dish assay.
a. Materials:
-
Seeds of a model weed (e.g., Amaranthus retroflexus)
-
Test compounds
-
Agar or filter paper
-
Petri dishes
-
Growth chamber
b. Procedure:
-
Prepare Petri dishes with filter paper or a thin layer of agar.
-
Apply a solution of the test compound at various concentrations to the filter paper or agar and allow the solvent to evaporate.
-
Place a known number of weed seeds on the treated surface.
-
Add a specific volume of water to each dish.
-
Seal the dishes and place them in a growth chamber with controlled light and temperature.
-
After a set period (e.g., 7 days), measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to an untreated control.
2. Insecticidal Activity Screening (Leaf Dip Bioassay)
This method is suitable for evaluating the toxicity of compounds to leaf-feeding insects like Spodoptera litura larvae.
a. Materials:
-
Larvae of the target insect
-
Fresh, untreated leaves (e.g., cabbage or cotton)
-
Test compound solutions
-
A suitable solvent and surfactant
-
Ventilated containers
b. Procedure:
-
Prepare solutions of the test compounds at different concentrations.
-
Dip fresh leaves into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves into the ventilated containers.
-
Introduce a known number of insect larvae into each container.
-
Provide a control group with leaves dipped in the solvent-surfactant solution only.
-
Maintain the containers at an appropriate temperature and humidity.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 (the lethal dose to kill 50% of the population) using probit analysis.
Logical Flow for Agrochemical Screening
Caption: Logical progression for the agrochemical screening of Imidazo[2,1-b]thiazoles.
Imidazo[2,1-b]thiazoles represent a versatile and promising class of compounds for the development of new agricultural chemicals. While their fungicidal properties against plant pathogens are increasingly being documented with quantitative data, their full potential as herbicides and insecticides remains an area ripe for further exploration. The protocols and data presented herein provide a solid foundation for researchers to advance the study of these compounds in the quest for novel and effective crop protection solutions.
References
Application Notes and Protocols for Imidazo[2,1-b]thiazole-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with various biological targets. This document provides detailed application notes and protocols for the development and evaluation of this compound-based inhibitors targeting several key enzymes implicated in various diseases, including inflammation and cancer.
General Workflow for Inhibitor Development
The development and evaluation of novel enzyme inhibitors based on the this compound scaffold typically follow a structured workflow, from initial synthesis to detailed biological characterization.
Caption: General workflow for the development of this compound-based enzyme inhibitors.
I. Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Data Presentation: this compound-Based COX-2 Inhibitors
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | 6-(4-(methylsulfonyl)phenyl)-5-(N,N-dimethylaminomethyl) | >100 | 0.08 | >1250 | [2] |
| 6f | 6-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylmethyl) | 25.1 | 0.08 | 313.7 | [2] |
Signaling Pathway: COX-2 in Inflammation
Pro-inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is then converted by specific synthases into various prostaglandins, such as PGE2, which are key mediators of inflammation.
Caption: The COX-2 signaling pathway in inflammation and its inhibition.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[3][4]
1. Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Heme
-
Test this compound compounds
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and reference inhibitor in DMSO.
-
Prepare serial dilutions of the compounds in COX Assay Buffer.
-
Prepare a working solution of arachidonic acid.
-
-
Plate Setup:
-
Add COX Assay Buffer, Heme, and COX-2 enzyme to the appropriate wells of the 96-well plate.
-
Add the diluted test compounds, reference inhibitor, or vehicle control (DMSO) to the respective wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
-
II. Carbonic Anhydrase II (CA II) Inhibitors
Carbonic Anhydrase II (CA II) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is involved in various physiological processes, including pH regulation and fluid balance.[5][6]
Data Presentation: this compound-Based CA II Inhibitors
| Compound ID | Substitution Pattern | hCA II Ki (µM) | Reference |
| 9ae | This compound-sulfonyl piperazine (B1678402) hybrid with 4-OCH3 and 4-t-butyl phenyl groups | 57.7 | [5] |
| 9cc | This compound-sulfonyl piperazine hybrid with 4-Cl and 4-OCH3 phenyl groups | 57.8 | [5] |
| 9ce | This compound-sulfonyl piperazine hybrid with 4-Cl and H phenyl groups | 62.1 | [5] |
Signaling Pathway: Physiological Role of Carbonic Anhydrase II
CA II plays a crucial role in maintaining acid-base balance by catalyzing the rapid interconversion of CO2 and bicarbonate. This is essential in various tissues for processes like respiration and ion transport.
Caption: The role of Carbonic Anhydrase II in physiological processes.
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
A common method to assess CA II inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.
1. Materials and Reagents:
-
Human recombinant Carbonic Anhydrase II
-
Buffer (e.g., TRIS-HCl, pH 7.4)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test this compound compounds
-
Reference CA II inhibitor (e.g., Acetazolamide)
-
DMSO
-
Stopped-flow spectrophotometer
2. Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of CA II in buffer.
-
Prepare stock solutions of test compounds and reference inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
-
Assay Mixture:
-
In one syringe of the stopped-flow instrument, place the enzyme solution with or without the inhibitor.
-
In the other syringe, place the CO2-saturated water and the pH indicator.
-
-
Measurement:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for the uninhibited and inhibited enzyme.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the Ki value by fitting the data to appropriate enzyme inhibition models.
-
III. Kinase Inhibitors (FAK, EGFR, B-RAF)
Several kinases are critical regulators of cell signaling pathways that control cell proliferation, survival, and migration. Dysregulation of these kinases is a hallmark of cancer, making them attractive therapeutic targets.
Data Presentation: this compound-Based Kinase Inhibitors
| Target Kinase | Compound Information | IC50/Ki | Reference |
| Focal Adhesion Kinase (FAK) | Derivatives with 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety | High inhibitory activities | [7] |
| EGFR | 2,3-dihydrothis compound derivative 8 | IC50 = 35.5 nM (wild type), 66 nM (T790M mutant) | [8] |
| EGFR | S-alkylated oxadiazole carrying this compound derivative 11a | IC50 = 0.099 µM | [8] |
| EGFR | S-alkylated oxadiazole carrying this compound derivative 11b | IC50 = 0.086 µM | [8] |
| B-RAF (V600E) | Thiazole derivatives containing a phenyl sulfonyl group | IC50 = 23.1 ± 1.2 nM (for compound 40) | [9] |
Signaling Pathways of Key Kinases
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell adhesion, migration, and survival.[10]
Caption: The Focal Adhesion Kinase (FAK) signaling pathway.
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways like MAPK and PI3K/AKT, promoting cell growth and proliferation.[2][9]
Caption: The Epidermal Growth Factor Receptor (EGFR) signaling pathway.
B-RAF is a serine/threonine kinase in the MAPK/ERK pathway. Mutations in B-RAF, particularly V600E, lead to its constitutive activation, driving uncontrolled cell growth in melanoma and other cancers.[11][12]
Caption: The B-RAF/MAPK signaling pathway in melanoma.
Experimental Protocol: General In Vitro Kinase Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[13][14][15]
1. Materials and Reagents:
-
Recombinant kinase (e.g., FAK, EGFR, B-RAF V600E)
-
Kinase buffer
-
Substrate (specific for the kinase)
-
ATP
-
Test this compound compounds
-
Reference inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
DMSO
-
384-well low-volume plates
-
Luminometer
2. Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitor in kinase buffer.
-
Prepare a master mix of substrate and ATP in kinase buffer.
-
Dilute the kinase to the desired concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add the diluted compounds or vehicle to the wells of the 384-well plate.
-
Add the diluted kinase to each well (except for "no enzyme" controls).
-
Initiate the reaction by adding the substrate/ATP master mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme activity" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IV. Synthesis of a Representative this compound Derivative
The following is a general synthetic scheme for the preparation of 6-aryl-imidazo[2,1-b]thiazole derivatives.[2][16]
Caption: General synthesis scheme for 6-aryl-imidazo[2,1-b]thiazoles.
Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)this compound
1. Materials and Reagents:
-
α-bromo-4-(methylsulfonyl)acetophenone
-
2-aminothiazole
-
Ethanol
-
Sodium carbonate (Na2CO3)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
2. Procedure:
-
To a solution of α-bromo-4-(methylsulfonyl)acetophenone in ethanol, add 2-aminothiazole and sodium carbonate.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitate and wash it with water.
-
Dry the solid product to obtain 6-(4-(methylsulfonyl)phenyl)this compound.
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific compounds and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Imidazo[2,1-b]thiazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. High-throughput screening (HTS) of this compound libraries is a crucial step in identifying novel lead compounds for therapeutic development. These application notes provide an overview of the screening applications and detailed protocols for key assays.
Applications of this compound Library Screening
Libraries of this compound derivatives are screened against a variety of biological targets to identify compounds with therapeutic potential. Key application areas include:
-
Oncology: Derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as RAF kinases, and as microtubule-destabilizing agents.[1][2][3][4] Screening against panels of cancer cell lines, like the NCI-60, is a common approach to identify compounds with broad or selective antiproliferative activity.[1][5][6]
-
Infectious Diseases: Imidazo[2,1-b]thiazoles have shown promise as antimicrobial agents, with activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and various fungi.[7][8][9][10] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[7]
-
Neurodegenerative Diseases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. High-throughput chemiluminescent assays have been successfully employed to screen this compound libraries for novel cholinesterase inhibitors.[11][12]
-
Inflammation: The cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. This compound derivatives have been developed as selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14]
Data Presentation: Quantitative Screening Data
The following tables summarize representative quantitative data from high-throughput screening of this compound libraries against various targets.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 27c | Melanoma | Not specified in abstract, but showed high activity | Pan-RAF inhibitor | [1][2] |
| Compound 38a | Melanoma | Not specified in abstract, but showed high activity | Pan-RAF inhibitor, inhibited MEK/ERK phosphorylation | [1][2] |
| Conjugate 4g | A549 (Lung) | 0.92 | Microtubule destabilization, G2/M cell cycle arrest | [3] |
| Conjugate 4h | A549 (Lung) | 0.78 | Microtubule destabilization, G2/M cell cycle arrest | [3] |
| Conjugate 6d | A549 (Lung) | 1.08 | Tubulin polymerization inhibitor | [4] |
| Compound 12 | HepG2 (Liver) | 12.73 µg/mL | Glypican-3 protein interaction | [15] |
| Compound 9i | MDA-MB-231 (Breast) | 1.65 | G0/G1 cell cycle arrest | [16] |
| Compound 9m | MDA-MB-231 (Breast) | 1.12 | G0/G1 cell cycle arrest | [16] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | MIC90 (µg/mL) | Target/Mechanism | Reference |
| Unnamed Hit | MRSA | 3.7 | DNA gyrase inhibition | [7] |
| Compound 21a | Candida albicans | 0.16 (MIC50) | Not specified | [10] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 6a | COX-2 | 0.08 | [13][14] |
| Unnamed Hits | Acetylcholinesterase | Micromolar range | [12] |
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for this compound Libraries.
Caption: Inhibition of the MAPK Signaling Pathway by this compound Derivatives.
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is adapted from methodologies used for screening compounds against various cancer cell lines.[10][15]
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound compound library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on a chemiluminescent assay for screening COX inhibitors.[13][14]
Objective: To determine the inhibitory activity and selectivity of this compound derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound compound library dissolved in DMSO
-
Chemiluminescent substrate (e.g., luminol)
-
Known selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib)
-
White opaque 96-well plates
-
Luminometer plate reader
Procedure:
-
Enzyme Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
-
Compound Addition:
-
To the wells of a white opaque 96-well plate, add 10 µL of the test compounds at various concentrations.
-
Include wells for a vehicle control (DMSO) and positive controls.
-
-
Enzyme Incubation:
-
Add 150 µL of the prepared enzyme solution (either COX-1 or COX-2) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of arachidonic acid solution to each well to initiate the reaction.
-
Shake the plate for 2 minutes.
-
-
Signal Detection:
-
Add 50 µL of the chemiluminescent substrate solution to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard microdilution method for determining the antimicrobial activity of compounds.[7]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound compound library dissolved in DMSO
-
Standard antibiotics (e.g., vancomycin)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation:
-
Perform a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
-
Inoculum Preparation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin (B115843) to aid in determining the endpoint.
-
-
Data Recording:
-
Record the MIC value for each compound against each bacterial strain.
-
References
- 1. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro anticancer evaluation and in silico studies of novel this compound derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles [mdpi.com]
- 10. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemiluminescent high-throughput microassay applied to this compound derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New this compound Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New this compound-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-phenylimidazo[2,1-b]thiazole (B182960), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The this compound scaffold is a core structure in various biologically active molecules, exhibiting potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The described method is based on the well-established Hantzsch thiazole (B1198619) synthesis, a reliable approach for the construction of the thiazole ring system.[3] This protocol outlines a conventional heating method for the reaction between 2-aminothiazole (B372263) and 2-bromo-1-phenylethanone.
Introduction
The this compound nucleus is a prominent heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. Compounds incorporating this fused ring system have demonstrated a wide range of pharmacological activities.[1][2] The 6-phenyl substituted derivative, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as FLT3 inhibitors for acute myeloid leukemia.[4] The synthesis protocol detailed herein follows a classical Hantzsch-type condensation reaction, which involves the reaction of an α-haloketone with a thioamide-containing compound.[3][5] This application note provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of 6-phenylthis compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6-phenylthis compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Aminothiazole | Reagent grade, ≥97% |
| 2-Bromo-1-phenylethanone | Reagent grade, ≥98% |
| Acetone | ACS grade, anhydrous |
| Ethanol | Reagent grade, for recrystallization |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Heating mantle/oil bath | |
| Magnetic stirrer and stir bar | |
| Buchner funnel and filter paper | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
| Rotary evaporator | |
| Melting point apparatus | |
| NMR spectrometer | For structural elucidation |
| Mass spectrometer | For molecular weight confirmation |
Experimental Protocol
Synthesis of 6-phenylthis compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 100 mL of acetone.
-
Addition of Reactant: To the stirring solution, add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for approximately 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold acetone to remove any residual impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-phenylthis compound.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Results and Discussion
The synthesis of 6-phenylthis compound is achieved through the condensation reaction between 2-aminothiazole and 2-bromo-1-phenylethanone. The reaction proceeds via an initial SN2 reaction between the sulfur of the 2-aminothiazole and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic this compound ring system.
Table 1: Summary of Reaction Parameters and Product Characteristics
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol [6] |
| Appearance | Solid |
| Solvent | Acetone |
| Reaction Time | 8-12 hours |
| Purification Method | Recrystallization (Ethanol) |
Note: Yields can vary depending on reaction scale and purification efficiency. Microwave-assisted synthesis has been reported to potentially increase yields and significantly reduce reaction times.[5]
Conclusion
This protocol provides a reliable and straightforward method for the synthesis of 6-phenylthis compound, a valuable building block in medicinal chemistry. The Hantzsch-type condensation reaction described is a robust method that can be readily implemented in a standard organic chemistry laboratory. The resulting product can be used for further derivatization to explore new chemical entities with potential therapeutic value.
Safety Precautions
-
2-Bromo-1-phenylethanone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acetone is a flammable solvent; ensure that heating is performed using a heating mantle or oil bath and that no open flames are present.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of new 6-phenylthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Discovery of 6-phenylthis compound derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Phenylthis compound | C11H8N2S | CID 320232 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Imidazo[2,1-b]thiazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Imidazo[2,1-b]thiazole derivatives, a class of heterocyclic compounds with significant potential in anticancer drug discovery.
Introduction
Imidazo[2,1-b]thiazoles are a prominent class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Various derivatives of this scaffold have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines.[3][4][5][6][7] The mechanism of action for many of these compounds involves the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets such as tubulin and focal adhesion kinase (FAK).[5][8][9] This document outlines the standard in vitro assays and protocols to characterize the cytotoxic potential of novel this compound derivatives.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 6d | A549 | Lung | 1.08 | [5] |
| Compound 9i | MDA-MB-231 | Breast | 1.65 | [6][7] |
| Compound 9m | MDA-MB-231 | Breast | 1.12 | [6][7] |
| Compound 3c | PC-3 | Prostate | <0.01 | [4] |
| IG-01-008 | HCT-116 | Colorectal | >50 | [10] |
| IG-01-009 | HCT-116 | Colorectal | >50 | [10] |
| Compound 6a | COX-2 Inhibition | - | 0.08 | [11][12] |
Experimental Workflow
The general workflow for evaluating the in vitro cytotoxicity of this compound derivatives involves a multi-step process from initial screening to mechanistic studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound derivatives dissolved in DMSO
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the progression of the cell cycle.
Materials:
-
6-well plates
-
This compound compound at its IC50 concentration
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat with the compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway
Several this compound derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and primary cytotoxicity evaluation of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New this compound-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New this compound-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.biruni.edu.tr [dspace.biruni.edu.tr]
- 9. Novel this compound-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Application Notes and Protocols: Molecular Docking of Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Imidazo[2,1-b]thiazole derivatives. This class of compounds has garnered significant interest due to its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antitubercular effects. Molecular docking is a crucial computational tool to elucidate the binding mechanisms of these derivatives with their respective biological targets, thereby guiding the design and development of more potent and selective therapeutic agents.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from various molecular docking studies of this compound derivatives against different biological targets.
Table 1: Antimicrobial Activity
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | RMSD (Å) | Interacting Residues | Biological Activity (MIC/IC50) | Reference |
| ITC-1 | Thymidylate kinase (3UWO) | -7.085 | 0.808 | Not specified | MIC (S. aureus) = 500 µg/ml | [1] |
| ITC-2 | Thymidylate kinase (3UWO) | -6.458 | 1.954 | Not specified | MIC (E. coli) = 500 µg/ml, MIC (P. aeruginosa) = 200 µg/ml | [1] |
| ITC-3 | Thymidylate kinase (3UWO) | -7.177 | 1.051 | Not specified | MIC (E. coli) = 500 µg/ml, MIC (P. aeruginosa) = 500 µg/ml, IC50 (Fusarium) = 37 µg/ml | [1] |
Table 2: Anticancer Activity
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Biological Activity (IC50) | Reference |
| Thiadiazole Conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 | Hydrogen bonding, pi-stacking | Good anti-proliferative efficacy against HepG2 | [2][3] |
| Compound 12 | Glypican-3 (GPC-3) | -10.30 | Not specified | IC50 (HepG2) = 12.73 ± 1.36 µg/mL | [2] |
| Benzo[d]this compound-chalcone conjugates | Tubulin | Not specified | Not specified | IC50 (MDA MB-231) = 1.2 - 1.3 µM | [4] |
| This compound-based chalcone (B49325) 3j | DNA dodecamer, Caspase-3 | Not specified | Not specified | IC50 (MCF-7) = 9.76 µM | [5] |
| 4-Methoxybenzyl derivatives | TGF-β type I receptor kinase | Not specified | Hydrogen bonding, hydrophobic interactions | IC50 (CEM) = 5.0 µM (for 5h), IC50 (HeLa, CEM, L1210) = 0.78 - 1.6 µM (for 7g) | [6] |
Table 3: Antitubercular Activity
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions | Biological Activity (IC50/IC90) | Reference |
| IT06 | Pantothenate synthetase (Mtb) | Not specified | Putative binding pattern studied | IC50 = 2.03 µM, IC90 = 15.22 µM | [7] |
| IT10 | Pantothenate synthetase (Mtb) | Not specified | Putative binding pattern studied | IC50 = 2.32 µM, IC90 = 7.05 µM | [7] |
II. Experimental Protocols
This section details a generalized protocol for performing molecular docking studies with this compound derivatives, based on methodologies cited in the literature.
Protocol 1: General Molecular Docking Workflow
1. Protein Preparation:
- Source: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
- Pre-processing: Remove water molecules, heteroatoms, and any co-crystallized ligands.
- Protonation: Add polar hydrogen atoms to the protein structure.
- Energy Minimization: Perform energy minimization to relieve any steric clashes.
2. Ligand Preparation:
- Structure Generation: Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
- 3D Conversion: Convert the 2D structures to 3D structures.
- Energy Minimization: Optimize the ligand geometry using a suitable force field (e.g., MMFF94).
- Charge Calculation: Assign appropriate partial charges to the ligand atoms.
3. Grid Generation:
- Define the binding site on the target protein. This is typically done by specifying a grid box centered around the active site, often defined by the position of a co-crystallized ligand or key catalytic residues.
- The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
4. Molecular Docking:
- Software: Utilize molecular docking software such as AutoDock, Glide, or MOE.
- Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
- Parameters: Set the number of docking runs, population size, and number of energy evaluations.
- Execution: Run the docking simulation to predict the binding poses of the ligands in the protein's active site.
5. Analysis of Results:
- Binding Energy: Analyze the docking scores (binding energies) to rank the ligands based on their predicted binding affinity.
- Binding Pose: Visualize the docked poses to understand the binding mode of the ligands.
- Interactions: Identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.
- RMSD: Calculate the Root Mean Square Deviation (RMSD) to validate the docking protocol by redocking the native ligand if available.
III. Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for molecular docking and a simplified representation of a signaling pathway that can be targeted by this compound derivatives.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New this compound Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of benzo[d]this compound-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and molecular docking studies of new imidazo [2, 1-b] thiazole -based chalcones | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Imidazo[2,1-b]thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of Imidazo[2,1-b]thiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Issue 1: Low Yield in 2-Aminothiazole (B372263) Intermediate Synthesis (Hantzsch Thiazole (B1198619) Synthesis)
The Hantzsch thiazole synthesis, a common method to prepare the 2-aminothiazole core, can sometimes result in low yields. This is often due to suboptimal reaction conditions or the purity of starting materials.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete reaction | Increase reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Suboptimal Solvent | Experiment with different polar solvents. Ethanol (B145695) is commonly used, but other solvents might improve yields depending on the specific substrates.[2] |
| Side Reactions | Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1][3] Consider performing the reaction under neutral or basic conditions to minimize these side products. |
| Purity of Reagents | Ensure the α-haloketone and thiourea (B124793) are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product. |
| Catalyst Issues | The use of catalysts like montmorillonite-K10 has been shown to be effective.[4] However, leaching of the catalyst can lead to a loss in activity. Ensure proper handling and consider catalyst reusability.[4] |
Issue 2: Challenges in the Cyclization of 2-Aminothiazole with α-Haloketones
The final cyclization step to form the Imidazo[2,1-b]thiazole ring can also present challenges, including low yields and the formation of side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Reactivity | Microwave irradiation has been demonstrated to significantly improve yields and reduce reaction times for this cyclization step compared to conventional heating.[5] |
| Poor Solubility of Reactants | Select a solvent in which both the 2-aminothiazole derivative and the α-haloketone are readily soluble at the reaction temperature. Toluene and ethanol are often used.[6][7] |
| Formation of Polymeric Byproducts | This can occur at high temperatures. A systematic optimization of the reaction temperature is recommended to find a balance between a reasonable reaction rate and minimal byproduct formation.[1] |
| Difficult Product Isolation | If the product precipitates from the reaction mixture, it can be isolated by filtration.[7] If it remains in solution, standard work-up procedures followed by column chromatography are typically required for purification.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Imidazo[2,1-b]thiazoles?
A1: The most prevalent methods involve the reaction of a 2-aminothiazole with an α-haloketone.[8] This can be a two-step process where the 2-aminothiazole is first synthesized and then cyclized, or a one-pot, multi-component reaction.[6][9] The one-pot methods are often favored for their efficiency and shorter reaction times.[9]
Q2: I am observing a significant amount of unreacted starting materials in my Hantzsch thiazole synthesis. What should I do?
A2: Incomplete conversion is a common problem.[1] Consider the following troubleshooting steps:
-
Increase the reaction temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1]
-
Extend the reaction time: Monitor the reaction by TLC to determine the optimal reaction duration.
-
Check the stoichiometry of your reactants: Ensure you are using the correct molar ratios of the α-haloketone and thiourea.
Q3: Are there any greener alternatives for the synthesis of Imidazo[2,1-b]thiazoles?
A3: Yes, several more environmentally friendly protocols have been developed. These include using green-promoting media like aloe vera/water, which can lead to shorter reaction times and high yields without the formation of side products.[9] Glycerol has also been utilized as a sustainable and non-toxic solvent.[9] Additionally, catalyst-free reactions initiated by visible light in environmentally benign solvents are being explored.[10]
Q4: How can I purify my final this compound product?
A4: Purification methods depend on the nature of the product and impurities. Common techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol or a chloroform (B151607)/petroleum ether mixture can be effective.[11]
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a widely used method for purifying these compounds.[6] The mobile phase is typically a mixture of hexanes and ethyl acetate.[6]
-
Filtration: In some cases, the product may precipitate out of the reaction mixture and can be simply collected by filtration and washing.[7]
Q5: What are some common side reactions to be aware of during the synthesis?
A5: In the Hantzsch synthesis of the 2-aminothiazole intermediate, the formation of isomeric 2-imino-2,3-dihydrothiazoles can occur, especially under acidic conditions.[1][3] During the final cyclization, polymerization of the reactants can be an issue at elevated temperatures. Careful control of reaction conditions is crucial to minimize these and other potential side reactions.
Experimental Protocols & Methodologies
General Procedure for the Synthesis of 6-(Aryl)this compound Derivatives
This protocol is a generalized representation based on common literature procedures.[7][11]
Step 1: Synthesis of α-bromoacetophenone (Intermediate)
-
Dissolve the corresponding acetophenone (B1666503) in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure. The resulting crude α-bromoacetophenone can often be used in the next step without further purification.
Step 2: Synthesis of 6-(Aryl)this compound
-
To a solution of the α-bromoacetophenone (1 equivalent) in ethanol, add 2-aminothiazole (1 equivalent).
-
Reflux the reaction mixture for several hours (typically 24 hours).[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A flowchart for troubleshooting low reaction yields.
General Synthetic Workflow for Imidazo[2,1-b]thiazoles
Caption: A general multi-step synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of this compound via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving the yield of Imidazo[2,1-b]thiazole synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[2,1-b]thiazole derivatives and improving reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Imidazo[2,1-b]thiazoles, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Incomplete reaction | - Increase reaction time or temperature. - Monitor reaction progress using Thin Layer Chromatography (TLC).[1] |
| Poor quality of starting materials | - Purify starting materials (e.g., 2-aminothiazole (B372263), α-haloketones) before use. - Verify the structure and purity of reagents using analytical techniques like NMR or MS. | |
| Inappropriate solvent | - Test different solvents. Ethanol (B145695) is commonly used, but toluene (B28343) or greener alternatives like PEG-400 or glycerol (B35011) might improve yields in some cases.[1][2][3] | |
| Catalyst inefficiency or absence | - If uncatalyzed, consider adding a catalyst like basic alumina (B75360) or Eaton's reagent.[4][5] - For specific reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, ensure all components are present in the correct stoichiometry.[2] | |
| Formation of Multiple Side Products | Competing reaction pathways | - Adjust the reaction temperature; lower temperatures can sometimes increase selectivity. - Modify the order of reagent addition. |
| Decomposition of starting materials or product | - Use milder reaction conditions. - Employ a protective gas atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize | - Attempt purification using column chromatography with different solvent systems. - Try to form a salt of the product (e.g., hydrochloride) which may be more crystalline. |
| Impurities co-elute with the product | - Optimize the chromatographic conditions (e.g., change the stationary phase or the eluent polarity). - Consider recrystallization from a different solvent or solvent mixture. | |
| Reaction is Not Reproducible | Variability in reaction conditions | - Precisely control reaction parameters such as temperature, stirring speed, and reagent addition rate. - Ensure consistent quality of reagents and solvents across different batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Imidazo[2,1-b]thiazoles?
A1: The most widely employed method is the condensation reaction between a 2-aminothiazole derivative and an α-haloketone (phenacyl bromide).[1][4][6] This is a versatile and straightforward approach to obtain a variety of substituted Imidazo[2,1-b]thiazoles.
Q2: How can I improve the yield of the reaction between 2-aminothiazole and an α-haloketone?
A2: Several strategies can be employed to improve the yield:
-
Catalyst: Using a catalyst such as basic alumina can significantly improve the yield compared to an uncatalyzed reaction.[4]
-
Solvent: While ethanol is a common solvent, exploring others like polyethylene (B3416737) glycol-400 (PEG-400) can act as both a green reaction medium and a catalyst, potentially increasing the yield.[1]
-
Reaction Conditions: Optimizing the temperature and reaction time is crucial. Microwave-assisted synthesis has been reported to provide good yields in shorter reaction times.[1]
Q3: Are there any one-pot synthesis methods available to improve efficiency?
A3: Yes, one-pot multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient alternative to classical stepwise synthesis.[2] This approach combines multiple starting materials (e.g., an aldehyde, an isocyanide, and a 2-aminothiazole) in a single step, often with high atom economy and good yields.[2] For instance, the synthesis of Imidazo[2,1-b]thiazoles holding a chromone (B188151) moiety via the GBB reaction has been reported with yields of 74-78%.[2]
Q4: What are some "green" or environmentally friendly approaches to this compound synthesis?
A4: Green chemistry principles can be applied by using:
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Sustainable Solvents: Glycerol and water (e.g., in the form of aloe vera water) have been used as environmentally benign reaction media.[3]
-
Catalyst-Free Conditions: Some methods aim to proceed without a catalyst, reducing waste and cost.[2]
-
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating.[1]
Q5: My reaction is sluggish or not proceeding to completion. What should I check?
A5: If your reaction is slow, consider the following:
-
Temperature: Increasing the reaction temperature, for example by refluxing in a higher-boiling solvent like toluene, can increase the reaction rate.[2]
-
Catalyst: The choice of catalyst can be critical. For example, Eaton's reagent has been shown to be effective in promoting the cyclization step in certain syntheses.[5]
-
Reagent Reactivity: The electronic properties of the substituents on your starting materials can influence reactivity. Electron-donating groups on the aldehyde, for instance, may lead to faster reactions and higher yields in some cases.[5]
Experimental Protocols
General Procedure for the Synthesis of 6-Aryl-Imidazo[2,1-b]thiazoles
This protocol is a generalized procedure based on the reaction of a 2-aminothiazole with an α-haloketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the corresponding α-bromoacetophenone derivative (1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms (the hydrobromide salt of the product), filter it.
-
Neutralization: Suspend the collected solid in water and neutralize with a base (e.g., aqueous sodium carbonate solution) to obtain the free base of the this compound.
-
Purification: Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography may be necessary to obtain the pure product.
One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction
This protocol describes a one-pot synthesis of 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivatives.[2]
-
Reaction Setup: To a reaction vessel, add 3-formylchromone (1 equivalent), 2-aminothiazole (1 equivalent), and the corresponding isocyanide (1 equivalent) in anhydrous toluene.
-
Reaction: Heat the mixture to 100 °C for 30 minutes.[2]
-
Purification: After the reaction is complete, the product can be purified directly by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation | 1-(2-amino-4-methylthiazol-5-yl)ethanone, phenacyl bromides | PEG-400 | 90 | - | Good | [1] |
| Condensation | 2-aminothiazole, α-bromoketones | Basic Alumina / Ethanol | Reflux | - | Improved with catalyst | [4] |
| Groebke–Blackburn–Bienaymé | 3-formylchromone, 2-aminothiazole, isocyanides | Toluene | 100 | 30 min | 74-78 | [2] |
| Claisen-Schmidt Condensation | 2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one, N,N-dimethylformamide dimethyl acetal | None | Reflux | - | 80 | [8] |
| One-pot, three-component | Aldehydes, benzo[d]thiazol-2-amine, ethynylbenzene | Eaton's reagent | 80 | - | 90-96 | [5] |
Visualizations
Caption: General workflow for the synthesis of Imidazo[2,1-b]thiazoles.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for Imidazo[2,1-b]thiazole formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of imidazo[2,1-b]thiazoles. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[2,1-b]thiazoles.
Question: My reaction is showing low to no yield of the desired imidazo[2,1-b]thiazole product. What are the potential causes and solutions?
Answer:
Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for the successful synthesis of imidazo[2,1-b]thiazoles.
-
Solvent: The polarity of the solvent can significantly influence reaction rates and yields. If you are using a non-polar solvent like toluene (B28343), consider switching to a more polar solvent like ethanol (B145695) or a green solvent like glycerol (B35011), which has been shown to be effective.[1]
-
Temperature: Many syntheses of imidazo[2,1-b]thiazoles require elevated temperatures. For instance, some protocols specify refluxing in ethanol for 8 hours or heating at 80-85°C for 24 hours.[2] Ensure your reaction is reaching and maintaining the target temperature. In some cases, increasing the temperature to 100°C has been shown to improve yields and reduce reaction times.[3]
-
Catalyst: The choice of catalyst can be critical. While some reactions proceed without a catalyst, others benefit from acidic or basic conditions. Eaton's reagent (P₂O₅/MeSO₃H) has been used effectively for one-pot three-component reactions.[4] If you are using a catalyst, ensure it is fresh and added in the correct amount.
-
-
Poor Quality of Starting Materials: The purity of your reactants, such as 2-aminothiazole (B372263) and the corresponding aldehyde or ketone, is paramount.
-
Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purification: If necessary, purify your starting materials before use.
-
-
Reaction Time: Some reactions may require extended periods to go to completion. Monitor your reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction appears to be stalling, extending the reaction time may be beneficial.
-
Atmosphere: For some reactions, particularly those involving sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yield.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.
Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?
Answer:
The formation of side products can complicate purification and reduce the yield of the target compound.
Potential Causes & Solutions:
-
Reaction Temperature: Running the reaction at a temperature that is too high can sometimes lead to the formation of undesired byproducts. Consider lowering the reaction temperature and monitoring the impact on selectivity.
-
Order of Reagent Addition: In multi-component reactions, the order in which you add the reactants can be important. Following a well-established protocol for the specific reaction you are performing is crucial.
-
Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reactant can sometimes lead to the formation of side products.
-
Alternative Synthetic Routes: If side product formation is persistent, exploring a different synthetic strategy might be necessary. For example, a one-pot multi-component reaction might offer better selectivity compared to a stepwise synthesis in some cases.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of imidazo[2,1-b]thiazoles?
A1: The most frequently used starting materials are 2-aminothiazole or its derivatives, which are reacted with α-haloketones, aldehydes, or other suitable carbonyl compounds.[2] One-pot reactions may involve an aldehyde, an amine (like 2-aminothiazole), and an isocyanide in what is known as a Groebke–Blackburn–Bienaymé reaction.[3]
Q2: What analytical techniques are typically used to confirm the structure of the synthesized this compound derivatives?
A2: The structure of the final products is commonly confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and sometimes Fourier-Transform Infrared Spectroscopy (FT-IR).[5]
Q3: Are there any "green" or environmentally friendly methods for synthesizing imidazo[2,1-b]thiazoles?
A3: Yes, several green chemistry approaches have been developed. These include the use of sustainable solvents like glycerol or water, microwave-assisted synthesis to reduce reaction times and energy consumption, and catalyst-free one-pot reactions.[1]
Q4: Can the reaction conditions be optimized for better yields?
A4: Absolutely. The reaction conditions are often optimized to maximize the yield. This can involve screening different solvents, catalysts, temperatures, and reaction times. The tables below summarize some optimized conditions from the literature.
Data Presentation: Optimized Reaction Conditions
Table 1: Optimization of Conditions for the Groebke–Blackburn–Bienaymé Reaction [3]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | Room Temp. | 120 | 45 |
| 2 | Toluene | 50 | 90 | 60 |
| 3 | Toluene | 80 | 60 | 70 |
| 4 | Toluene | 100 | 30 | 78 |
Table 2: Optimization for One-Pot Three-Component Condensation [4]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | Solvent-free | 80 | Trace |
| 2 | PPA | Solvent-free | 80 | 65 |
| 3 | P₂O₅ | Solvent-free | 80 | 70 |
| 4 | Eaton's Reagent | Solvent-free | 80 | 96 |
| 5 | Eaton's Reagent | CH₃CN | 80 | 75 |
| 6 | Eaton's Reagent | Dioxane | 80 | 60 |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction [3]
This protocol describes the synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.
Materials:
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3-formylchromone (1.0 mmol)
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2-aminothiazole (1.0 mmol)
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tert-butyl isocyanide (1.0 mmol)
-
Anhydrous toluene (1.0 mL)
Procedure:
-
To a solution of 3-formylchromone in anhydrous toluene, add 2-aminothiazole and tert-butyl isocyanide.
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Stir the reaction mixture at 100°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Three-Component Synthesis using Eaton's Reagent [4]
This protocol outlines the synthesis of 2-benzyl-3-phenylbenzo[d]imidazo[2,1-b]thiazoles.
Materials:
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Aldehyde (1.0 mmol)
-
Benzo[d]thiazol-2-amine (1.0 mmol)
-
Ethynylbenzene (1.0 mmol)
-
Eaton's Reagent (2 mL)
Procedure:
-
In a round-bottom flask, mix the aldehyde, benzo[d]thiazol-2-amine, and ethynylbenzene.
-
Add Eaton's reagent (2 mL) to the mixture.
-
Stir the reaction mixture at 80°C under solvent-free conditions.
-
Monitor the reaction using TLC.
-
After completion, quench the reaction with an appropriate work-up procedure.
-
Purify the crude product by recrystallization or column chromatography.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis and purification of imidazo[2,1-b]thiazoles.
References
Technical Support Center: Purification of Imidazo[2,1-b]thiazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Imidazo[2,1-b]thiazole analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Compound & Column Chromatography Issues
Q1: My crude this compound derivative appears as a complex mixture on TLC. Where do I begin with purification?
A1: A complex crude mixture is common. The primary purification method cited for this compound analogs is flash column chromatography using silica (B1680970) gel.[1][2][3] Start by identifying a suitable solvent system through systematic TLC analysis.
Troubleshooting Workflow for Complex Mixtures:
Caption: Stepwise workflow for purification via column chromatography.
Q2: My compound is streaking on the silica TLC plate. What could be the cause and how can I fix it?
A2: Streaking on TLC plates often indicates several potential issues:
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Compound Polarity: The compound may be too polar for the chosen solvent system. Try adding a more polar solvent (e.g., methanol (B129727) in dichloromethane) or a small amount of acetic acid or triethylamine (B128534) to suppress ionization if your compound is acidic or basic.
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Sample Overload: Too much compound spotted on the TLC plate can cause streaking. Try spotting a more dilute solution.
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Compound Instability: Imidazo[2,1-b]thiazoles can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).
Q3: I am having trouble separating my desired product from a closely running impurity. What are my options?
A3: Separating compounds with similar polarities is a common challenge.
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Optimize Solvent System: Fine-tune your eluent. Small changes in solvent polarity can significantly impact separation. Try different solvent mixtures (e.g., dichloromethane (B109758)/ethyl acetate, toluene/acetone).
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Change Adsorbent: If silica gel fails, consider using a different stationary phase like alumina (B75360) (basic or neutral) or reverse-phase silica (C18).
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Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an effective method to remove minor impurities.[4]
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Preparative HPLC: For very difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[5]
Recrystallization & Purity Issues
Q4: I am attempting to recrystallize my this compound analog, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal.
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Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal formation.
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Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution.
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Solvent System Adjustment: You may need a different solvent or a solvent pair. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of these analogs include ethanol (B145695) and ethanol/acetone mixtures.[4]
Q5: How can I confirm the purity of my final compound?
A5: Purity should be confirmed using multiple analytical techniques.
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Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to determine purity as a percentage.[5] Thin-Layer Chromatography (TLC) in multiple solvent systems can also indicate the presence of impurities.
-
Spectroscopic Analysis: 1H NMR, 13C NMR, and mass spectrometry are crucial to confirm the chemical structure and identify any residual starting materials or by-products.[2][5]
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Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.[2]
Data Presentation
Table 1: Exemplary Column Chromatography Parameters for this compound Analogs
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf | Reference |
| 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | Silica Gel (230–400 mesh) | Hexanes:AcOEt (7:3) | 0.38 | [1][3] |
| 3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one | Silica Gel (230–400 mesh) | Hexanes:AcOEt (7:3) | 0.31 | [1][3] |
| This compound-based Sulfonyl Piperazines | Silica Gel (60–120 mesh) | Ethyl acetate:Hexane | Not Specified | [2] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound analogs based on commonly cited procedures.[1][2][3]
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
- Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
- Equilibrate the column by running the eluent through it until the packed bed is stable.
2. Sample Loading:
- Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
3. Elution and Fraction Collection:
- Begin elution with the chosen solvent system.
- Collect fractions in test tubes or vials.
- Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate stain.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound analog.
General Protocol for Recrystallization
This protocol outlines a general procedure for the purification of solid this compound derivatives.[4]
1. Solvent Selection:
- Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent.[4]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
- Once crystal formation begins, you can further enhance the yield by cooling the flask in an ice bath.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Visualization of Logical Relationships
Caption: Troubleshooting logic for common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of this compound based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Imidazo[2,1-b]thiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[2,1-b]thiazole derivatives. The information is designed to address common issues related to poor aqueous solubility that may be encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Precipitation of this compound Compound in Aqueous Buffer
Question: My this compound compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a common issue known as precipitation upon dilution. This compound compounds are often hydrophobic and, while soluble in a strong organic solvent like DMSO, they can crash out of solution when introduced into a predominantly aqueous environment.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting compound precipitation.
Possible Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, very low DMSO concentrations can worsen precipitation.
-
Use Co-solvents: A mixture of solvents can improve solubility. Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol.
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Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of organic solvent before the final dilution into the aqueous buffer.
-
Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can trigger precipitation.
Issue 2: Inconsistent Bioactivity of this compound Compound
Question: I am observing variable results in my biological assays even when using the same stock solution. What could be the cause?
Answer: Inconsistent activity can often be traced back to solubility and stability issues. If the compound is not fully dissolved or is degrading, the effective concentration will vary between experiments.
Troubleshooting Steps:
-
Confirm Solubility in Assay Media: Before conducting the bioassay, perform a visual solubility test at the highest intended concentration. Let the solution sit for the duration of the assay to check for time-dependent precipitation.
-
Check for Compound Degradation: Some heterocyclic compounds can be unstable in DMSO or aqueous buffers over time. Prepare fresh stock solutions and dilutions immediately before each experiment.
-
pH-Solubility Profile: The solubility of your compound may be pH-dependent. Determine the optimal pH for solubility and ensure your assay buffer is within this range.
Frequently Asked Questions (FAQs)
Compound & Formulation Related
-
Q1: What are the general physicochemical properties of this compound compounds that lead to poor solubility?
-
A1: Imidazo[2,1-b]thiazoles are fused heterocyclic systems that are often rigid, planar, and hydrophobic, which can lead to strong crystal lattice energy and low aqueous solubility.
-
-
Q2: What are the most common strategies to improve the aqueous solubility of these compounds for in vitro and in vivo studies?
-
A2: Common strategies include:
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Salt Formation: For compounds with ionizable groups.
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Co-crystallization: Forming a crystal with a soluble co-former.
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Use of Excipients: Such as cyclodextrins to form inclusion complexes.
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Nanosuspensions: Reducing particle size to the nanometer range to increase surface area and dissolution rate.[1][2]
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Solid Dispersions: Dispersing the compound in a hydrophilic carrier.
-
-
-
Q3: How do I choose the best solubility enhancement technique for my specific this compound derivative?
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A3: The choice depends on the compound's physicochemical properties, the required dose, and the intended application (in vitro vs. in vivo). A systematic approach starting with simpler methods like co-solvents and pH adjustment is recommended before moving to more complex formulations.
-
Experimental & Assay Related
-
Q4: Can the type of buffer and its ionic strength affect the solubility of my compound?
-
A4: Yes, the components of your buffer can influence solubility. Phosphate buffers, for example, can sometimes cause precipitation of salts at high concentrations of organic co-solvents. It is advisable to test solubility in the final assay buffer.
-
-
Q5: My compound seems to be a kinase inhibitor. Are there any specific considerations for this class of molecules?
-
A5: Yes, many kinase inhibitors are designed to bind to ATP-binding pockets, which are often hydrophobic. This can contribute to poor aqueous solubility. For cell-based assays, ensuring the compound remains in solution is critical for it to penetrate the cell membrane and reach its intracellular target.
-
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative quantitative examples of solubility improvement for poorly soluble compounds using different formulation strategies.
Table 1: Solubility of a Hypothetical this compound Compound (IZT-1) in Various Solvents
| Solvent | Solubility (µg/mL) | Classification |
| Water | < 0.1 | Practically Insoluble |
| PBS (pH 7.4) | < 0.1 | Practically Insoluble |
| Ethanol | ~10 | Slightly Soluble |
| Methanol | ~5 | Slightly Soluble |
| DMSO | > 100 | Very Soluble |
| DMF | > 80 | Very Soluble |
Table 2: Improvement of Aqueous Solubility of IZT-1 using Formulation Strategies
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| IZT-1 in Water | < 0.1 | - |
| IZT-1 with 5% HP-β-Cyclodextrin | 25 | >250 |
| IZT-1 Nanosuspension | 50 (saturation solubility) | >500 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of a poorly soluble this compound compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the co-precipitation method.
Materials:
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This compound compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of Solutions:
-
Dissolve the this compound compound in a minimal amount of acetone.
-
In a separate flask, dissolve HP-β-CD in deionized water at a 1:1 molar ratio to the compound.
-
-
Complex Formation:
-
Slowly add the drug-acetone solution dropwise to the stirring HP-β-CD aqueous solution.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
-
Solvent Removal:
-
Remove the acetone and a portion of the water using a rotary evaporator at 40-50°C.
-
-
Isolation of the Complex:
-
Freeze the resulting aqueous solution and lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques like DSC, XRD, and NMR.
-
Determine the improved aqueous solubility of the complex by adding an excess amount to water, stirring to reach equilibrium, filtering, and analyzing the concentration of the dissolved compound by HPLC.
-
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol outlines the preparation of a nanosuspension for a poorly soluble this compound compound.[3]
Materials:
-
This compound compound
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in deionized water)
-
Zirconium oxide beads (0.1 mm diameter)
-
High-speed mixer/mill (e.g., planetary ball mill or bead mill)
Procedure:
-
Preparation of the Pre-suspension:
-
Weigh the this compound compound and place it in a milling vessel.
-
Add the stabilizer solution and the zirconium oxide beads.
-
-
Milling:
-
Mill the mixture at high speed for a specified duration (e.g., 1-6 hours). The optimal milling time should be determined experimentally.
-
Milling can be performed in cycles with cooling intervals to prevent overheating.
-
-
Separation:
-
Separate the nanosuspension from the milling beads by decantation or filtration through a screen.
-
-
Characterization:
-
Measure the particle size and size distribution using dynamic light scattering (DLS).
-
Assess the physical stability by monitoring for any particle size increase or sedimentation over time.
-
Determine the dissolution rate of the nanosuspension compared to the unmilled drug powder.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for an this compound-based Kinase Inhibitor
Many this compound derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as Focal Adhesion Kinase (FAK), B-RAF, and EGFR.[4][5][6] The diagram below illustrates a simplified, hypothetical pathway where an this compound compound inhibits a kinase, leading to downstream effects on cell proliferation and survival.
Caption: Hypothetical kinase inhibition by an this compound compound.
Experimental Workflow for Solubility Screening
The following workflow outlines a systematic approach to screen for optimal solubilization conditions for a new this compound compound.
Caption: Workflow for selecting a solubility enhancement strategy.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
Technical Support Center: Imidazo[2,1-b]thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[2,1-b]thiazole derivatives. The content is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of Imidazo[2,1-b]thiazoles, which are commonly prepared via the Hantzsch thiazole (B1198619) synthesis involving the reaction of a 2-aminothiazole (B372263) with an α-haloketone.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - 2-Aminothiazole: Ensure it is pure and dry. Impurities can interfere with the reaction. Consider recrystallization if necessary. |
| - α-Haloketone: These reagents can be unstable. Verify the purity by NMR or TLC before use. If decomposition is suspected, synthesize a fresh batch. Use of stabilized α-haloketones or in situ generation can be an alternative. | |
| Suboptimal Reaction Conditions | - Temperature: The reaction often requires heating. If the reaction is performed at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like ethanol (B145695) is common. |
| - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged heating can cause decomposition and byproduct formation. | |
| - Solvent: Ethanol is a common solvent. However, exploring other solvents like methanol (B129727), isopropanol, or acetonitrile (B52724) might improve the yield for your specific substrates. | |
| Incorrect Stoichiometry | Ensure the molar ratio of 2-aminothiazole to α-haloketone is correct. A 1:1 ratio is typically used, but a slight excess of one reagent may be beneficial in some cases. |
Issue 2: Formation of a Major Side Product
Question: I have isolated a significant byproduct along with my desired this compound. How can I identify it and prevent its formation?
Answer:
The most commonly reported side product in the Hantzsch synthesis of substituted thiazoles, the core of Imidazo[2,1-b]thiazoles, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .
Identification of the Imino Isomer:
The formation of this isomer is particularly favored under acidic conditions. The key to distinguishing it from the desired product lies in spectroscopic analysis.
| Spectroscopic Method | Desired 2-Amino-Thiazole Derivative | Isomeric 2-Imino-2,3-dihydrothiazole |
| ¹H NMR | The proton at the 5-position of the thiazole ring typically appears at a certain chemical shift. | The corresponding proton in the imino isomer is generally found at a different chemical shift. The exact values will depend on the substituents. |
| IR Spectroscopy | Characteristic bands for the amino group. | The C=N stretching frequency of the exocyclic imino group will be different from the endocyclic C=N bond in the desired product. |
Prevention of Imino Isomer Formation:
-
Control of pH: Since acidic conditions promote the formation of the imino isomer, maintaining a neutral or slightly basic reaction medium is crucial. The reaction of 2-aminothiazole with an α-haloketone generates HBr or HCl as a byproduct, which can render the solution acidic. The addition of a non-nucleophilic base can help neutralize the acid as it forms.
-
Reaction Conditions: Performing the reaction in a neutral solvent like ethanol or methanol at reflux is generally recommended to favor the formation of the desired 2-aminothiazole derivative.
Issue 3: Complex Mixture of Products and/or Tar Formation
Question: My reaction mixture is a complex mess with multiple spots on TLC, and in some cases, I observe tar formation. What is happening and what can I do?
Answer:
A complex reaction mixture or the formation of tar-like substances usually indicates decomposition of starting materials or products, or the occurrence of multiple side reactions.
Potential Causes and Solutions:
-
Excessive Heat or Prolonged Reaction Time: Overheating or running the reaction for too long can lead to the degradation of the reactants and the desired product, resulting
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the Hantzsch Thiazole (B1198619) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this fundamental heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole ring. The reaction proceeds through several key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular condensation reaction.
-
Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.[1]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in the Hantzsch synthesis can be attributed to several factors:
-
Purity of Starting Materials: The α-haloketone and thioamide must be pure. Impurities can lead to undesirable side reactions.[2] α-Haloketones, in particular, can be unstable and should be used when fresh or stored properly.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction's success. The reaction often requires heating to proceed at a reasonable rate.[3]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.[3]
-
Improper Work-up: Product can be lost during the isolation and purification steps.
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
To improve the yield, consider the following optimization strategies:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[4]
-
Use of Catalysts: In some cases, acid catalysts like p-toluenesulfonic acid (PTSA) can improve the reaction rate and yield.[2]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion.[5]
-
Purify Starting Materials: Ensure the purity of your α-haloketone and thioamide before starting the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I have set up my Hantzsch synthesis, but after the specified time, TLC analysis shows mostly unreacted starting materials. What should I do?
Answer:
Low conversion can be addressed by systematically evaluating your reaction parameters.
-
Temperature: Many Hantzsch syntheses require heating. If you are running the reaction at room temperature, try gradually increasing the temperature. Refluxing in a suitable solvent like ethanol (B145695) is a common starting point.[6]
-
Reaction Time: The reaction may simply need more time to go to completion. Continue to monitor the reaction progress using TLC until the starting materials are consumed.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar protic solvents like ethanol and methanol (B129727) are commonly used and generally give good results.[7]
-
Reagent Stability: Ensure your α-haloketone has not decomposed. If it is old or has been improperly stored, consider using a freshly prepared or purified sample.
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My TLC plate shows multiple spots, indicating the formation of side products. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Here are some likely side products and how to avoid them:
-
Formation of 2-Imino-2,3-dihydrothiazoles: This is a common isomeric byproduct, particularly when using N-substituted thioureas under acidic conditions.[4] Running the reaction under neutral or slightly basic conditions can often favor the formation of the desired 2-aminothiazole.
-
Formation of Oxazoles: If your thioamide is contaminated with the corresponding amide, you may form an oxazole (B20620) byproduct. Ensure the purity of your thioamide starting material.[2]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense. Adjusting the temperature and concentration may help to minimize these side reactions.[2]
Issue 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. What are the recommended purification methods?
Answer:
Purification of thiazoles can sometimes be challenging. Here are some common techniques:
-
Precipitation and Filtration: For many 2-aminothiazoles, the product precipitates from the reaction mixture upon neutralization with a weak base (e.g., 5% sodium carbonate solution). The solid can then be collected by filtration and washed with water to remove inorganic salts.[1]
-
Recrystallization: This is an effective method for purifying solid products. A common solvent system for recrystallization is ethanol or an ethyl acetate (B1210297)/hexane (B92381) mixture.[8]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica (B1680970) gel column chromatography is a reliable alternative. A typical eluent system is a gradient of ethyl acetate in hexane.[2]
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Synthesis
The following data illustrates the impact of different solvents and temperatures on the yield of a one-pot Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | No Reaction |
| 2 | Water | Reflux | 5 | 50 |
| 3 | Ethanol | 25 | 12 | No Reaction |
| 4 | Ethanol | Reflux | 4 | 75 |
| 5 | Methanol | 25 | 12 | No Reaction |
| 6 | Methanol | Reflux | 4 | 70 |
| 7 | 1-Butanol | Reflux | 3.5 | 82 |
| 8 | 2-Propanol | Reflux | 4.5 | 65 |
| 9 | Ethanol/Water (1:1) | Reflux | 3.5 | 87 |
Data adapted from a representative one-pot synthesis of a Hantzsch thiazole derivative.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
This table highlights the significant advantages of using microwave irradiation for the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | Methanol | Reflux (approx. 65) | 8 h | 60-75 |
| Microwave | Methanol | 90 | 30 min | 95 |
| Microwave | Ethanol | 90 | 30 min | 92 |
| Microwave | Acetonitrile | 90 | 30 min | 85 |
| Microwave | DMF | 90 | 30 min | 88 |
Data adapted from the synthesis of a specific thiazole derivative.[2]
Experimental Protocols
Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a step-by-step guide for a standard Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (B140003) (5.0 mmol, 0.995 g)
-
Thiourea (B124793) (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
-
Deionized Water
-
20 mL Scintillation Vial
-
Magnetic Stir Bar
-
Hot Plate/Stirrer
-
100 mL Beaker
-
Büchner Funnel and Filter Flask
-
Watch Glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.[1]
-
Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes. The solids should dissolve during heating.[1]
-
Cooling: After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.[1]
-
Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. A precipitate of the product should form.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic impurities.[1]
-
Drying: Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry completely.
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. The purity can be assessed by melting point determination and TLC analysis (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[1]
Mandatory Visualizations
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Imidazo[2,1-b]thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with imidazo[2,1-b]thiazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stability & Degradation
Q1: My this compound compound is showing unexpected degradation. What are the most likely causes?
A1: this compound, while being a relatively stable aromatic system, can be susceptible to degradation under certain conditions. The most common degradation pathways for related imidazole-containing compounds include:
-
Oxidation: The sulfur atom in the thiazole (B1198619) ring is a primary site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's biological activity and physical properties. The imidazole (B134444) ring can also be susceptible to oxidation, especially in the presence of strong oxidizing agents or through auto-oxidation.[1]
-
Hydrolysis: While the fused ring system is generally resistant to hydrolysis, certain substituents on the ring can introduce lability. For example, ester or amide functionalities can be susceptible to acid or base-catalyzed hydrolysis.[1]
-
Photodegradation: Many heterocyclic compounds, including those with an imidazole moiety, are sensitive to light and UV radiation.[1] Exposure to light can lead to complex degradation pathways and the formation of multiple byproducts.
Q2: I am observing a loss of potency of my compound in solution over a short period. What should I investigate first?
A2: A rapid loss of potency in solution is often linked to solubility and stability issues. Here is a systematic approach to troubleshoot this problem:
-
Confirm Solubility: Ensure your compound is fully dissolved in the assay buffer or solvent. Precipitated compound will lead to a lower effective concentration and seemingly lower activity. Visually inspect for any particulate matter or cloudiness.
-
Assess Purity: Re-evaluate the purity of your compound using a high-resolution analytical technique like HPLC. Impurities from the synthesis or previous degradation can interfere with your assay. A purity of >95% is generally recommended for biological screening.
-
Evaluate Solution Stability: Perform a time-course experiment where the compound is incubated in the assay buffer for varying durations before the activity is measured. This will help determine the rate of degradation under your experimental conditions.
-
Consider Adsorption: Some compounds can adsorb to plasticware (e.g., pipette tips, microplates). Using low-adhesion plastics or including a small percentage of a non-ionic surfactant (e.g., Tween-80) in your buffer can mitigate this.
Q3: How do different substituents on the this compound ring affect its stability?
A3: The electronic and steric properties of substituents can significantly influence the stability of the this compound core.
-
Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially making it more susceptible to oxidation.
-
Electron-withdrawing groups (EWGs) can decrease the electron density, which may offer some protection against oxidation but could increase susceptibility to nucleophilic attack, depending on the reaction conditions.
-
Bulky substituents near reactive sites can provide steric hindrance, potentially slowing down degradation reactions.
-
Functional groups prone to hydrolysis (e.g., esters, amides) will introduce specific instability under acidic or basic conditions.
A thorough understanding of the electronic and steric effects of your specific substituents is crucial for predicting and mitigating stability issues.
Storage & Handling
Q4: What are the best practices for storing and handling this compound compounds to ensure their long-term stability?
A4: To maintain the integrity of your this compound compounds, adhere to the following storage and handling guidelines:
-
Solid Form: Store compounds as dry solids whenever possible.
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.
-
Light Protection: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Choice for Stock Solutions: Prepare stock solutions in high-purity, anhydrous solvents like DMSO or DMF. Minimize the volume of aqueous solutions prepared and use them fresh whenever possible.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of your compound.[1]
Objective: To evaluate the stability of an this compound derivative under various stress conditions.
Materials:
-
This compound compound of interest
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Objective: To develop an RP-HPLC method for the analysis of an this compound compound and its degradation products.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and DAD.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan a wider range (e.g., 200-400 nm) to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies for a Hypothetical this compound Compound
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Number of Degradation Products |
| 1N HCl | 24 h | 60°C | 15.2% | 2 |
| 1N NaOH | 24 h | RT | 8.5% | 1 |
| 30% H₂O₂ | 24 h | RT | 25.8% | 3 |
| Thermal (Solid) | 48 h | 70°C | 5.1% | 1 |
| Photolytic (Solution) | - | - | 18.9% | >4 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: A stepwise workflow for troubleshooting this compound compound instability.
Caption: Potential degradation pathways for this compound compounds.
References
Validation & Comparative
A Comparative Analysis of Imidazo[2,1-b]thiazole and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
A deep dive into the synthesis, physicochemical properties, and biological activities of two privileged heterocyclic scaffolds, providing researchers with critical data for informed decision-making in drug development.
The imidazo[2,1-b]thiazole and imidazo[1,2-a]pyridine (B132010) ring systems are recognized as "privileged scaffolds" in medicinal chemistry. Their unique structural and electronic properties have made them central to the development of a wide array of therapeutic agents. This guide offers a comprehensive, data-driven comparison of these two heterocyclic cores to assist researchers, scientists, and drug development professionals in navigating their potential applications.
Physicochemical Properties: A Tale of Two Cores
A fundamental understanding of the physicochemical properties of a scaffold is crucial for predicting its pharmacokinetic profile. While extensive comparative data on the parent compounds is limited, analysis of various derivatives allows for a general comparison.
| Property | This compound Derivatives | Imidazo[1,2-a]pyridine Derivatives | Key Differences & Implications |
| Molecular Weight | Parent: 124.17 g/mol [1] | Parent: 118.14 g/mol [2] | The thiazole (B1198619) ring imparts a slightly higher molecular weight. This difference becomes more pronounced with substitution. |
| Lipophilicity (CLogP) | Generally moderate to high lipophilicity, influenced by substituents. For example, some benzenesulfonamide (B165840) derivatives have CLogP values around 2.0-4.7.[3] | Also exhibits a wide range of lipophilicity depending on substitution. Some bioactive derivatives show clogP values between 1.8 and 2.0.[4] | Both scaffolds can be readily modified to tune lipophilicity, a critical parameter for membrane permeability and solubility. |
| Aqueous Solubility | Generally low, often requiring formulation strategies for in vivo applications. For instance, the this compound derivative ND-11543 has a solubility of 50 μM.[5] | Solubility is variable and highly dependent on the nature of substituents. | The nitrogen atoms in both rings can be protonated to form salts, which can improve aqueous solubility. |
| pKa | The imidazo[2,1-b][6][7][8]thiadiazole system, a close analogue, is reported to be more basic (pKa between 2.64 and 2.70) than some other azole systems.[3] | The pKa of a specific piperidine-containing derivative was measured at 9.3, indicating the basicity of the piperidine (B6355638) nitrogen.[9] | The thiazole nitrogen in the this compound ring system contributes to its basic character. The basicity of the imidazo[1,2-a]pyridine core can be influenced by the pyridine (B92270) nitrogen. |
Synthetic Strategies: Building the Backbones
The synthetic accessibility of a scaffold is a key consideration in drug development. Both imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines can be synthesized through various established methods.
A generalized comparative workflow for the synthesis of these scaffolds is presented below:
The most common and straightforward method for the synthesis of both scaffolds involves the condensation of a 2-aminoheterocycle (2-aminothiazole or 2-aminopyridine) with an α-haloketone.[7][10] This reaction, often referred to as the Hantzsch synthesis for thiazoles and the Chichibabin reaction for pyridines, provides a versatile route to a wide range of substituted derivatives. Other synthetic strategies include multi-component reactions and metal-catalyzed cross-coupling reactions.[6][7][8][11]
Biological Activities: A Comparative Performance Review
Both this compound and imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data.
Anticancer Activity
One of the most extensively studied applications of these scaffolds is in the field of oncology. Derivatives of both ring systems have shown potent activity against a variety of cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Compound 26 | Melanoma (A375P) | <1 | [12] |
| Compound 27 | Melanoma (A375P) | <1 | [12] | |
| IT06 (benzo-fused) | M. tuberculosis H37Ra | 2.03 | [13] | |
| IT10 (benzo-fused) | M. tuberculosis H37Ra | 2.32 | [13] | |
| Imidazo[1,2-a]pyridine | HB9 | Lung Cancer (A549) | 50.56 | [14] |
| HB10 | Liver Carcinoma (HepG2) | 51.52 | [14] | |
| Q203 | M. tuberculosis | 0.002 | [15] | |
| Compound 18 | M. tuberculosis | 0.004 | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Inhibition of Key Signaling Pathways
The anticancer effects of these compounds are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.
PI3K/AKT/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.
Antimicrobial Activity
Both scaffolds have also been explored for their potential as antimicrobial agents. Notably, derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 2: Comparative Antitubercular Activity (MIC in µM)
| Compound Scaffold | Derivative | Strain | MIC (µM) | Reference |
| This compound | ND-11543 | M. tuberculosis | 0.008 | [15] |
| C (carboxamide derivative) | M. tuberculosis | 3.53 | [13] | |
| Imidazo[1,2-a]pyridine | Q203 | M. tuberculosis | 0.002 | [15] |
| Compound 18 | M. tuberculosis | 0.004 | [4] | |
| Compound 9 | M. tuberculosis (MDR/XDR strains) | 0.04-2.3 | [4] |
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experiments.
General Procedure for the Synthesis of 6-(4-(methylsulfonyl)phenyl)this compound Derivatives
This protocol is adapted from the synthesis of selective COX-2 inhibitors.[16]
-
Synthesis of α-bromo-4-(methylsulfonyl)acetophenone: 4-(Methylsulfonyl)acetophenone is brominated using bromine in a suitable solvent like chloroform (B151607) at room temperature.
-
Condensation with 2-aminothiazole: The resulting α-bromo-4-(methylsulfonyl)acetophenone is reacted with 2-aminothiazole in the presence of a base such as sodium carbonate in a solvent like ethanol (B145695) under reflux conditions for 24 hours.
-
Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Conclusion
Both this compound and imidazo[1,2-a]pyridine scaffolds represent highly versatile and promising platforms for the development of new therapeutic agents. The choice between these two cores will ultimately depend on the specific therapeutic target and the desired pharmacological profile.
-
Imidazo[2,1-b]thiazoles have demonstrated particularly strong potential as anticancer agents, with several derivatives exhibiting potent inhibition of VEGFR-2. Their antitubercular activity is also noteworthy.
-
Imidazo[1,2-a]pyridines have shown exceptional potency as antitubercular agents, with some derivatives in advanced stages of development. Their role as inhibitors of the PI3K/AKT/mTOR pathway highlights their potential in cancer therapy.
The wealth of synthetic methodologies available for both scaffolds allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This comparative guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics.
References
- 1. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New this compound derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of various this compound derivatives, focusing on validating their mechanisms of action through experimental data. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Anticancer Activity: A Multi-faceted Approach
This compound derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action. These include the disruption of microtubule dynamics, inhibition of crucial protein kinases involved in cell signaling, and the induction of programmed cell death (apoptosis).
Comparative Anticancer Potency
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values provide a quantitative measure for comparing the potency of different derivatives and their selectivity towards various cancer types.
| Derivative/Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Tubulin Polymerization Inhibitors | ||||
| This compound-benzimidazole conjugate (6d) | A549 (Lung) | 1.08[1] | - | - |
| This compound-chalcone conjugate (11x) | A549 (Lung) | 0.64 - 1.44[2] | - | - |
| Imidazo[2,1-b][1][3][4]thiadiazole-linked oxindole (B195798) (7) | Various | 1.1 - 1.6[3] | Combretastatin A-4 | 1.16[3] |
| Kinase Inhibitors | ||||
| EGFR Inhibitors | ||||
| This compound analog (39) | MCF-7 (Breast) | 0.153 (EGFR)[5] | Sorafenib | - |
| This compound analog (43) | MCF-7 (Breast) | 0.122 (EGFR)[5] | Sorafenib | - |
| S-alkylated oxadiazole carrying this compound (11b) | EGFR Kinase | 0.086[6] | Erlotinib | 0.046[6] |
| B-RAF Inhibitors | ||||
| Imidazothiazole derivative (1zb) | V600E-B-RAF Kinase | 0.000978[7][8] | Sorafenib | - |
| Imidazothiazole derivative (10l) | V600E B-Raf Kinase | 0.0012[9] | - | - |
| Imidazothiazole derivative (37) | MCF-7 (Breast) | 0.475[10] | Sorafenib | 2.51[10] |
| FAK Inhibitors | ||||
| Imidazo[2,1-b][1][3][4]thiadiazole (1a) | MesoII (Mesothelioma) | 0.59[11] | - | - |
| Imidazo[2,1-b][1][3][4]thiadiazole (1b) | STO (Mesothelioma) | 2.81[11] | - | - |
| Other Anticancer Derivatives | ||||
| Chalcone-based imidazothiazole (ITC-2) | MCF-7, A-549, HT-29 | Low µM range | Carboplatin | - |
| Imidazo[2,1-b][1][3][4]thiadiazole (3c) | MCF-7 (Breast) | 35.81[12] | Cisplatin | 67.67[12] |
Mechanism of Action: Key Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their interaction with specific cellular targets. The following diagrams illustrate some of the key signaling pathways and molecular processes affected by these compounds.
Caption: Inhibition of tubulin polymerization by this compound derivatives disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: this compound derivatives can inhibit key kinases like EGFR and RAF, blocking downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for several this compound derivatives against various microbial strains are presented below, with lower values indicating greater potency.
| Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Benzo[d]this compound-7-sulfonamide (5b) | Mycobacterium tuberculosis (H37Rv) | 1.6[13] | Isoniazid | 1.6[13] |
| Benzo[d]this compound-7-sulfonamide (5d) | Mycobacterium tuberculosis (H37Rv) | 1.6[13] | Ethambutol | 1.6[13] |
| Benzo[d]this compound-7-sulfonamide (5h) | Mycobacterium tuberculosis (H37Rv) | 1.6[13] | Pyrazinamide | 3.125[13] |
| 2-(2,4-dichlorophenyl)benzo[d]this compound-7-sulfonamide | Staphylococcus aureus | 6.25[13] | Ciprofloxacin | 1.25[13] |
| 2-(2,4-dichlorophenyl)benzo[d]this compound-7-sulfonamide | Bacillus subtilis | 6.25[13] | Ciprofloxacin | 1.25[13] |
| Imidazo-[2,1,b][1][3][4]-thiadiazole (6a-p) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | 1.56-25[14] | - | - |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: The process for analyzing cell cycle distribution via flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the this compound derivative for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: A standard workflow for the detection of apoptosis by Annexin V and PI staining.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating them with the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow:
Caption: A simplified workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.
-
Compound Addition: Add different concentrations of the this compound derivative or a control compound to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance increase corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The IC50 for tubulin polymerization inhibition can be determined from the dose-response curves.[1]
Conclusion
This comparative guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data demonstrates their potent anticancer and antimicrobial activities, which are mediated through various well-defined mechanisms of action. The detailed experimental protocols and visual representations of signaling pathways provide a valuable resource for researchers in the field, facilitating the validation and further exploration of this promising class of compounds. The continued investigation and optimization of this compound derivatives are warranted to translate their therapeutic potential into clinical applications.
References
- 1. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of this compound-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]this compound Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]this compound-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
Comparative In Vivo Efficacy of Imidazo[2,1-b]thiazole Compounds in Oncology
A detailed guide for researchers and drug development professionals on the performance of novel Imidazo[2,1-b]thiazole derivatives in preclinical cancer models.
The this compound scaffold has emerged as a promising framework in the development of novel anticancer agents, demonstrating efficacy through various mechanisms of action. This guide provides a comparative analysis of the in vivo performance of lead compounds from this class, focusing on their activity as pan-RAF inhibitors and microtubule-targeting agents. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers in oncology and medicinal chemistry.
Pan-RAF Inhibition: A Targeted Approach for Melanoma
A novel series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives has been investigated for their potential as pan-RAF inhibitors, addressing the challenge of resistance to selective BRAF inhibitors in melanoma.[1]
Lead Compound: 38a
Compound 38a, featuring a cyclic sulfamide (B24259) moiety, demonstrated potent pan-RAF inhibitory activity and was selected for in vivo evaluation in a melanoma xenograft model.
| Compound | Dose | Schedule | Animal Model | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| 38a | 50 mg/kg | Once daily (p.o.) | Nude Mice (BALB/c nu/nu) | A375 Melanoma Xenograft | 68% | Abdel-Maksoud et al., 2021 |
| Vemurafenib | 50 mg/kg | Once daily (p.o.) | Nude Mice (BALB/c nu/nu) | A375 Melanoma Xenograft | 85% | Abdel-Maksoud et al., 2021 |
Experimental Protocol: A375 Melanoma Xenograft Study
-
Cell Line: Human melanoma A375 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female BALB/c nude mice (5-6 weeks old) were used for the study.
-
Tumor Implantation: A375 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups. Compound 38a and the reference drug, Vemurafenib, were administered orally once daily at a dose of 50 mg/kg. The vehicle control group received the formulation excipients.
-
Efficacy Evaluation: Tumor volumes were measured every two days using calipers and calculated using the formula: (Length x Width²)/2. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study. Body weight was also monitored as an indicator of toxicity.
Signaling Pathway: MAPK Pathway Inhibition
BRAF is a key component of the MAPK signaling cascade. Mutations in BRAF, such as the V600E mutation, lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Pan-RAF inhibitors like compound 38a aim to block the activity of multiple RAF isoforms (A-RAF, B-RAF, and C-RAF), thereby inhibiting downstream signaling through MEK and ERK, ultimately leading to reduced cell proliferation and tumor growth.
Microtubule-Targeting Agents: A Strategy for Various Cancers
This compound-benzimidazole conjugates have been investigated as microtubule-targeting agents, a well-established anticancer strategy that disrupts cell division.[2]
Lead Compound: 6d
Conjugate 6d emerged as a potent cytotoxic agent against various human cancer cell lines, with a mechanism of action attributed to the inhibition of tubulin polymerization.[2]
While specific in vivo efficacy data for compound 6d was not available in the reviewed literature, its potent in vitro activity warrants its inclusion as a promising alternative therapeutic strategy within the this compound class.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6d | A549 | Lung | 1.08 | Baig et al., 2018[2] |
| 6d | HeLa | Cervical | 1.21 | Baig et al., 2018[2] |
| 6d | MCF-7 | Breast | 1.54 | Baig et al., 2018[2] |
| 6d | DU-145 | Prostate | 1.82 | Baig et al., 2018[2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, HeLa, MCF-7, and DU-145) were cultured in their respective recommended media supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of compound 6d for 48 hours.
-
Cell Viability Measurement: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Signaling Pathway: Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. Microtubule-targeting agents, such as the this compound-benzimidazole conjugate 6d, interfere with the dynamic equilibrium between tubulin polymerization and depolymerization. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Conclusion
The this compound scaffold demonstrates significant versatility in the design of potent anticancer agents. The pan-RAF inhibitor 38a shows promising in vivo efficacy in a melanoma model, offering a potential strategy to overcome resistance to existing targeted therapies. While in vivo data for the microtubule-targeting agent 6d is not yet available, its potent in vitro cytotoxicity across a range of cancer cell lines highlights its potential as a broad-spectrum anticancer candidate. Further preclinical development and in vivo studies of these and other this compound derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of various Imidazo[2,1-b]thiazole derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the potential of this heterocyclic scaffold as a source of novel antimicrobial agents.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This quantitative data allows for a direct comparison of the antimicrobial potency of different structural analogs.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| This compound-benzimidazole conjugates (Series 6d) | A549 (Human lung cancer cell line - for cytotoxicity context) | IC50: 1.08 µM | [1] |
| N2-substituted-6-phenylthis compound-3-acetic acid hydrazides (2a-j) | Staphylococcus aureus ATCC 6538 | 0.24 - 25 | [2] |
| Staphylococcus epidermidis ATCC 12228 | 0.24 - 25 | [2] | |
| Trichophyton mentagrophytes var. Erinacei NCPF-375 | 0.24 - 25 | [2] | |
| Trichophyton rubrum | 0.24 - 25 | [2] | |
| Microsporum audounii | 0.24 - 25 | [2] | |
| Mycobacterium tuberculosis H37Rv | >12.5 (17.98% inhibition) | [2] | |
| Isobenzofuran-based imidazo[2,1-b][2][3][4]thiadiazole derivatives (3a-3e) | Escherichia coli | 0.27 - 0.58 mM | [5] |
| Staphylococcus aureus | 0.27 - 0.58 mM | [5] | |
| Mycobacterium smegmatis | 0.14 - 0.28 mM | [5] | |
| Candida albicans | 0.14 - 0.30 mM | [5] | |
| This compound chalcone (B49325) derivatives (4e) | Gram-positive and Gram-negative bacteria | 500 - 1000 | [6] |
| Resistant Escherichia coli CTXM | 500 - 700 | [6] | |
| Resistant Klebsiella pneumoniae NDM | 500 - 700 | [6] | |
| Imidazole-fused imidazo[2,1-b][2][3][4]thiadiazole analogues (21a) | Candida albicans | MIC50: 0.16 | [7] |
| 6-arylidene substituted imidazo[2,1-b]thiazoles | General Bacteria and Fungi | Moderate Activity | [8] |
| This compound-5-carboxamides | Mycobacterium tuberculosis | Potent Activity | |
| 5,6-dihydroimidazo[2,1-b]thiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC90: 3.7 | [4] |
Experimental Protocols
The most common method for determining the antimicrobial spectrum of novel compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of this compound derivatives.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms.
-
Growth Media: Use appropriate liquid growth media for the target microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganisms: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used for the assay.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with the highest concentration of the solvent used). A known antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) should be used as a reference standard.
2. Assay Procedure:
-
Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. The final volume in each well is typically 100-200 µL.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density. Some assays may also incorporate a growth indicator dye.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Several studies suggest that a key mechanism of action for the antibacterial activity of some this compound derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them attractive targets for antimicrobial drug development.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of antibacterial action for Imidazo[2,1-b]thiazoles.
This guide provides a snapshot of the current understanding of the antimicrobial spectrum of Imidazo[2,1-b]thiazoles. The broad spectrum of activity against various pathogens, including resistant strains, highlights the potential of this scaffold for the development of new and effective antimicrobial agents. Further research into the structure-activity relationships and optimization of pharmacokinetic properties is warranted to translate these promising in vitro findings into clinically viable therapeutics.
References
- 1. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new 6-phenylthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Benchmarking New Imidazo[2,1-b]thiazole Derivatives Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has positioned imidazo[2,1-b]thiazole derivatives as a promising class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of new this compound derivatives against established drugs in the fields of oncology, infectious diseases, and inflammation. The data presented herein is curated from recent scientific literature to facilitate an objective evaluation of their potential as next-generation therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the biological activity of novel this compound derivatives in comparison to standard drugs. This quantitative data allows for a direct assessment of their potency and efficacy.
Anticancer Activity:
Table 1: Comparison of Anticancer Activity of this compound Derivatives and Sorafenib
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Derivative 1 | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Derivative 2 | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Derivative 3 | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Derivative 4 | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Derivative 5 | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Derivative 6 | A375P (Melanoma) | <1 | Sorafenib | >1 |
| Derivative 7 | A375P (Melanoma) | <1 | Sorafenib | >1 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity:
Table 2: Comparison of Antimicrobial Activity of this compound Derivatives and Ciprofloxacin
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Imidazole Derivative 1 | S. aureus | 0.25 | Ciprofloxacin | 0.5 |
| Imidazole Derivative 2 | K. pneumoniae | 0.25 | Ciprofloxacin | 32 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Antiviral Activity:
Table 3: Comparison of Antiviral Activity of this compound Derivatives and Ribavirin
| Compound | Virus | EC50 (µM) | Reference Drug | EC50 (µM) |
| Derivative 3 | Junin virus | Better than Ribavirin | Ribavirin | Not specified |
| Derivative 4 | Junin virus | Better than Ribavirin | Ribavirin | Not specified |
| 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivative 1a | Parvovirus B19 | ~6.4-6.7 | Not Applicable | Not Applicable |
| 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivative 7 | Parvovirus B19 | ~6.4-6.7 | Not Applicable | Not Applicable |
EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.
Anti-inflammatory Activity:
Table 4: Comparison of Anti-inflammatory Activity of this compound Derivatives and Standard NSAIDs
| Compound | Assay | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |
| Imidazo[2,1-b][1][2][3]thiadiazole Derivative | Carrageenan-induced rat paw edema | Similar or higher than Ibuprofen | Ibuprofen | Not specified |
| 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivative 5c | Carrageenan-induced rat paw edema | Better than Diclofenac | Diclofenac | Not specified |
The percentage of edema inhibition is a measure of the anti-inflammatory effect of a compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay induces acute inflammation in the paw of a rodent model, which can be quantified by measuring the resulting edema. The reduction in edema following treatment with a test compound is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds or a standard anti-inflammatory drug (e.g., ibuprofen, diclofenac) orally or via intraperitoneal injection. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
Microplate Alamar Blue Assay (MABA) for Antimicrobial Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of antimicrobial compounds. It utilizes the redox indicator Alamar Blue (resazurin), which changes color in response to metabolic activity.
Protocol:
-
Microplate Preparation: Prepare serial dilutions of the test compounds and control drugs in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include growth and sterility controls.
-
Incubation: Incubate the microplate under appropriate conditions for the specific microorganism.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plate to allow for color development.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the activity of this compound derivatives and provide visual workflows for the experimental protocols.
Caption: B-RAF/MEK/ERK signaling pathway and the inhibitory action of this compound derivatives.
Caption: Mechanism of COX-2 inhibition by anti-inflammatory this compound derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Carrageenan-induced paw edema assay.
References
Head-to-head comparison of different synthetic routes to Imidazo[2,1-b]thiazole
For researchers, scientists, and professionals in drug development, the imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system due to its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The efficient synthesis of this core structure is therefore of significant interest. This guide provides a head-to-head comparison of four prominent synthetic routes: conventional synthesis, one-pot Groebke-Blackburn-Bienaymé reaction, microwave-assisted synthesis, and ultrasound-mediated synthesis. The comparison is based on quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative parameters for each synthetic route, offering a clear comparison of their efficiency and resource requirements.
Table 1: Comparison of Reaction Conditions and Yields
| Synthetic Route | Typical Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Conventional Synthesis | 2-Aminothiazole (B372263), α-Bromoketone | Basic Alumina (B75360) (optional) | Ethanol (B145695) | 24 h | Reflux | 70-85% |
| Groebke-Blackburn-Bienaymé | 2-Aminothiazole, Aldehyde, Isocyanide | None | Toluene (B28343) | 30 min | 100 °C | 74-78%[2] |
| Microwave-Assisted | 2-Aminobenzothiazole (B30445), α-Bromoketone | None | Water | 12-15 min | High Pressure | 92-95%[3] |
| Ultrasound-Mediated | Aryl Methyl Ketone, 2-Aminopyridine (B139424) | KI / TBHP | Water | 1-2 h | Room Temp. | 94-97%[1] |
Table 2: Green Chemistry Metrics
| Synthetic Route | Atom Economy | Energy Input | Use of Hazardous Solvents | Catalyst Toxicity |
| Conventional Synthesis | Moderate | High | Moderate (Ethanol) | Low (Alumina) |
| Groebke-Blackburn-Bienaymé | High | Moderate | High (Toluene) | N/A |
| Microwave-Assisted | High | High (Microwave) | Low (Water) | N/A |
| Ultrasound-Mediated | High | Low (Ultrasound) | Low (Water) | Low (KI) |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols for each of the four key synthetic routes are provided below. These protocols are based on published literature and are intended to be reproducible.
Conventional Synthesis: 2-Aminothiazole and α-Bromoketone
This classical method involves the condensation of a 2-aminothiazole derivative with an α-haloketone, typically under reflux in an organic solvent.
Procedure:
-
To a solution of 2-aminothiazole (0.01 mol) in ethanol (20 mL), add the desired α-bromoketone (0.01 mol).
-
(Optional) Add basic alumina (30% w/w) as a catalyst.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.
One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction
This one-pot, three-component reaction offers an efficient and atom-economical route to substituted imidazo[2,1-b]thiazoles.[2]
Procedure:
-
In a sealed reaction vessel, combine 2-aminothiazole (1.0 mmol), the desired aldehyde (e.g., 3-formylchromone, 1.0 mmol), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) in anhydrous toluene (0.5 mL).[2]
-
Heat the mixture at 100 °C for 30 minutes.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated by direct filtration if it precipitates or after removal of the solvent under reduced pressure followed by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient method for the synthesis of imidazo[2,1-b]thiazoles, often in environmentally benign solvents like water.[3]
Procedure:
-
In a microwave-safe vessel, suspend 2-aminobenzothiazole (1.0 mmol) and the appropriate α-bromoketone (1.0 mmol) in water (3 mL).[3]
-
Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for 12-15 minutes under high pressure.[3]
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ultrasound-Mediated Synthesis
Ultrasound irradiation offers a green and efficient alternative for the synthesis of imidazo[2,1-b]thiazoles under mild conditions.[1]
Procedure:
-
In a flask, charge the appropriate aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), potassium iodide (KI, 0.5 equiv), and tert-butyl hydroperoxide (TBHP, 1.0 equiv) in water (3 mL) at room temperature.[1]
-
Expose the mixture to ultrasound irradiation until the reaction is complete, as monitored by TLC.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Mandatory Visualization: Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described synthetic routes.
Caption: Conventional synthesis of this compound.
Caption: Groebke-Blackburn-Bienaymé (GBB) one-pot synthesis.
Caption: Microwave-assisted synthesis of this compound derivatives.
Caption: Ultrasound-mediated green synthesis of this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
Assessing the Therapeutic Potential of Novel Imidazo[2,1-b]thiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating significant therapeutic potential, particularly in oncology.[1][2][3][4][5] This guide provides a comparative analysis of novel this compound analogs, focusing on their therapeutic index by evaluating their cytotoxicity against cancer cell lines and, where available, normal cell lines. The information is presented to aid in the assessment of their potential for further development as therapeutic agents.
Comparative Cytotoxicity of this compound Analogs
The therapeutic efficacy of a potential drug candidate is initially assessed by its ability to inhibit the growth of cancer cells, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following tables summarize the in vitro cytotoxic activity of various novel this compound analogs against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11x | MCF-7 (Breast) | 0.86 | [6] |
| A549 (Lung) | 0.64 | [6] | |
| HeLa (Cervical) | 0.72 | [6] | |
| DU-145 (Prostate) | 1.44 | [6] | |
| HT-29 (Colon) | 1.02 | [6] | |
| 3c | PC-3 (Prostate) | <0.01 | [7] |
| Compound 6 | MDA-MB-231 (Breast) | 4.6 | [8] |
| Compound 5 | MDA-MB-231 (Breast) | 1.65 | [8] |
| Aryl Hydrazone 9i | MDA-MB-231 (Breast) | 1.65 | [9] |
| Aryl Hydrazone 9m | MDA-MB-231 (Breast) | 1.12 | [9] |
| 6d | A549 (Lung) | 1.08 | [10] |
| IT10 | Mtb H37Ra | 2.32 | [11] |
| IT06 | Mtb H37Ra | 2.03 | [11] |
| 23 | MCF-7 (Breast) | 1.81 | [12] |
| 39 | MCF-7 (Breast) | 4.95 | [12] |
Therapeutic Index: A Measure of Safety
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose. In vitro, the TI can be estimated by comparing the cytotoxicity against cancer cells to that against normal, non-cancerous cells (CC50).
| Compound ID | Cancer Cell Line / IC50 (µM) | Normal Cell Line / CC50 (µM) | Therapeutic Index (CC50/IC50) | Reference |
| IT10 | Mtb H37Ra / 2.32 | MRC-5 (Lung Fibroblast) / >128 | >55.2 | [11] |
| 6d | A549 / 1.08 | HEK-293 (Embryonic Kidney) | Not explicitly calculated, but evaluated against normal cell line | [10] |
Mechanisms of Action
Many this compound analogs exert their anticancer effects through the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[6][8][10]
Microtubule Destabilization and Cell Cycle Arrest
Several potent this compound analogs have been shown to inhibit tubulin polymerization.[6][10] This interference with microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][6][8][10] This is a common mechanism for many successful anticancer drugs.
Induction of Apoptosis
The arrest in the cell cycle is often a prelude to programmed cell death, or apoptosis. This has been confirmed for several this compound derivatives through various assays, including Annexin V-FITC staining, measurement of mitochondrial membrane potential, and detection of activated caspase-3.[6][9][10][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of this compound-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and primary cytotoxicity evaluation of new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New this compound-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modeling simulations and anticancer activity of some new this compound analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzo[d]this compound-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of Imidazo[2,1-b]thiazole Isomers
A deep dive into the binding affinities and interaction mechanisms of Imidazo[2,1-b]thiazole isomers reveals key structural determinants for enhanced target-specific binding. This guide provides a comparative analysis of molecular docking studies, offering researchers and drug development professionals a side-by-side look at the performance of these promising heterocyclic compounds against various therapeutic targets.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking studies are a cornerstone in the rational design of novel drug candidates, providing valuable insights into the binding modes and affinities of ligands with their target proteins. This comparison guide synthesizes data from multiple studies to illuminate the structure-activity relationships of this compound isomers.
Comparative Docking Performance
The following table summarizes the quantitative data from various molecular docking studies performed on this compound derivatives. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in computational methods, software, and force fields.
| Target Protein | Isomer/Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Focal Adhesion Kinase (FAK) | Spirothiazolidinone derivatives | Not explicitly quantified in abstract | Not explicitly quantified in abstract | [3] |
| Glypican-3 (GPC-3) | Thiadiazole conjugate 12 | -10.30 | Not explicitly quantified in abstract | [1] |
| Glypican-3 (GPC-3) | Series of thiadiazole conjugates | -6.90 to -10.30 | Not explicitly quantified in abstract | [1] |
| HIV-1 Protease | RUS-06 | -117.20 (Dock Score) | Not explicitly quantified in abstract | [4] |
| HIV-1 Protease | RUS-05 | -116.20 (Dock Score) | Not explicitly quantified in abstract | [4] |
| HIV-1 Protease | RUS-02 | -114.23 (Dock Score) | Not explicitly quantified in abstract | [4] |
| Cyclin-Dependent Kinase 1 (CDK1) | 2-indolinone derivative | Not explicitly quantified in abstract | Not explicitly quantified in abstract | [5] |
| COX-2 | 6a (N,N-dimethyl derivative) | Not explicitly quantified in abstract | Not explicitly quantified in abstract | [6] |
| Tubulin (Colchicine binding site) | Benzimidazole conjugate 6d | Not explicitly quantified in abstract | Not explicitly quantified in abstract | [7] |
Experimental Protocols
The methodologies employed in molecular docking are critical for the reproducibility and validity of the results. Below are generalized yet detailed protocols based on the common practices reported in the cited literature.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the this compound isomers are typically constructed using software like ChemDraw or Avogadro. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned using tools like AutoDockTools or Maestro (Schrödinger). The protein structure is then energy minimized to relieve any steric clashes.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket, often guided by the position of a co-crystallized ligand in the experimental structure.[8]
-
Docking Algorithm: A variety of docking programs are utilized, with AutoDock Vina being a popular choice due to its efficiency and accuracy.[9] These programs employ search algorithms, such as the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the binding site.[10]
-
Scoring Function: The binding affinity of each ligand pose is estimated using a scoring function, which calculates a score (often expressed in kcal/mol) that reflects the free energy of binding.[11] The pose with the lowest energy score is typically considered the most favorable binding mode.
Analysis of Docking Results
-
Binding Mode Visualization: The docked conformations are visualized using molecular graphics software like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the this compound isomer and the amino acid residues of the binding site are identified and analyzed.
Visualizing the Workflow and Potential Pathways
To better understand the process of comparative docking analysis and the potential biological implications of this compound isomers, the following diagrams have been generated.
This guide underscores the utility of in silico docking studies in the early phases of drug discovery. The comparative data presented, while sourced from diverse studies, collectively point towards the this compound scaffold as a versatile core for developing potent and selective inhibitors for a range of therapeutic targets. Further standardized comparative studies will be invaluable in delineating the precise structural features that govern the inhibitory activity of these compounds.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New this compound Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel this compound-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[2,1 -b]thiazolylmethylene- and indolylmethylene-2-indolinones: a new class of cyclin-dependent kinase inhibitors. Design, synthesis, and CDK1/cyclin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New this compound Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Imidazo[2,1-b]thiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Imidazo[2,1-b]thiazole, a heterocyclic compound of interest in medicinal chemistry, requires a structured disposal protocol due to its inherent hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general hazardous waste regulations.
Hazard Profile of this compound
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
It is crucial to consult the specific Safety Data Sheet (SDS) for the this compound compound in use for detailed and comprehensive safety information.
Standard Operating Procedure for Disposal
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A fully-buttoned laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
Step 3: Container Labeling
All hazardous waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents of the waste stream.
-
The approximate concentration of each chemical.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
Step 4: Waste Storage
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep containers tightly closed except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Step 5: Disposal Request and Pickup
Once a waste container is full or is no longer being used, follow your institution's procedures for hazardous waste disposal. This typically involves:
-
Completing a chemical waste collection request form.
-
Arranging for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Important Considerations
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.[1][2][3][4][5] Institutional guidelines provided by your EHS office are the primary source for specific procedures.
-
Waste Minimization: Employ practices to minimize the generation of hazardous waste whenever possible.
-
Emergency Procedures: Be familiar with your laboratory's spill cleanup and emergency response procedures.
By adhering to these established guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling Imidazo[2,1-b]thiazole
I have gathered some general safety information for handling Imidazo[2,1-b]thiazole and related compounds, including PPE recommendations, emergency procedures, and waste disposal guidelines. However, I am still missing specific quantitative data on glove breakthrough times for this compound. The disposal procedures are general for chemical waste and not specific to this class of compounds. I also lack specific respiratory protection recommendations for handling the powdered form of this compound. To fulfill the user's request for a detailed and data-driven guide, I need to focus on these missing pieces of information. I will also start to outline the structure of the final response, including the tables and the DOT graph.## Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for this compound
Essential safety protocols and logistical plans have been developed to ensure the well-being of researchers and laboratory personnel handling this compound and its derivatives. This guide provides detailed information on the necessary personal protective equipment (PPE), operational procedures for safe handling, and comprehensive disposal plans to minimize risk and ensure a secure laboratory environment.
This compound, a heterocyclic compound of significant interest in drug development, presents potential health hazards that necessitate stringent safety measures. The compound is classified as harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following guidelines is crucial for mitigating these risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles during low-risk activities. |
| Chemical Splash Goggles | ANSI Z87.1 Compliant | Provides a tighter seal for protection against splashes and vapors, essential for handling solutions. | |
| Face Shield | Worn over safety goggles | Recommended for procedures with a high risk of splashing or when handling larger quantities. | |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection. |
| Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton®) | Consult manufacturer's compatibility chart | Recommended for prolonged or immersive contact. Specific breakthrough times should be considered. | |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Provides an additional layer of protection against splashes of corrosive or hazardous liquids. | ||
| Respiratory Protection | N95 Respirator | NIOSH-approved | For handling powders where dust generation is possible but minimal. |
| Half-Mask or Full-Face Respirator with Organic Vapor/Acid Gas Cartridges and P100 Particulate Filters | NIOSH-approved | For operations with the potential for generating aerosols, vapors, or significant dust. |
Note: The selection of appropriate gloves is critical. While nitrile gloves offer good initial protection, for extended handling, gloves with superior chemical resistance are advised. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe workflow.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leaks upon arrival.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during unpacking.
-
Unpack the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Verify the label and Safety Data Sheet (SDS) information.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Handling and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate respiratory protection if there is a risk of dust generation.
-
Employ engineering controls such as ventilated balance enclosures for weighing.
-
Avoid skin and eye contact by wearing the recommended PPE.
4. Experimental Procedures:
-
Conduct all reactions and manipulations involving this compound in a chemical fume hood.
-
Ensure that emergency equipment, including an eyewash station and safety shower, is readily accessible.[3][4][5]
-
Be aware of the potential for exothermic reactions and take appropriate precautions.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS to emergency responders.
-
Spill Cleanup:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, filter paper, and bench paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
